Istamycin A0
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H32N4O4 |
|---|---|
Molecular Weight |
332.44 g/mol |
IUPAC Name |
(1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C15H32N4O4/c1-18-7-8-4-5-9(16)15(22-8)23-14-10(17)6-11(21-3)12(19-2)13(14)20/h8-15,18-20H,4-7,16-17H2,1-3H3/t8-,9+,10-,11-,12+,13+,14+,15+/m0/s1 |
InChI Key |
GKYYNFPFPFRFFN-LHPGNBRISA-N |
Isomeric SMILES |
CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@@H]([C@H]([C@H]2O)NC)OC)N)N |
Canonical SMILES |
CNCC1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N |
Synonyms |
sannamycin B |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Istamycin A0 from Streptomyces tenjimariensis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Istamycin A0, an aminoglycoside antibiotic produced by the marine bacterium Streptomyces tenjimariensis. This document collates available data on the producing organism, fermentation conditions, and the biological activity of the istamycin complex, with a specific focus on this compound. Detailed experimental protocols, where publicly available, are provided, alongside logical and experimental workflow visualizations to facilitate understanding.
Executive Summary
This compound is a member of the istamycin family of aminoglycoside antibiotics, discovered in the late 1970s from the culture broth of Streptomyces tenjimariensis SS-939, an actinomycete isolated from a marine environment. The istamycins, including the main components Istamycin A and B, exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is a minor component of the complex. This guide will delve into the technical details of its discovery and characterization based on available scientific literature.
Discovery and Producing Organism
The journey to the discovery of istamycins began with a screening program for novel antibiotics from marine actinomycetes. This led to the isolation of Streptomyces tenjimariensis strain SS-939 from sea mud collected in Sagami Bay, Japan. This strain was identified as the producer of the istamycin complex.
Table 1: Producing Organism Details
| Characteristic | Description |
| Organism | Streptomyces tenjimariensis |
| Strain | SS-939 |
| Isolation Source | Marine sediment |
| Antibiotic Complex | Istamycins |
| Key Components | Istamycin A, Istamycin B |
| Minor Component | This compound, Istamycin B0, and others |
Fermentation and Production
The production of istamycins by Streptomyces tenjimariensis SS-939 is influenced by the nutritional composition of the fermentation medium. Studies have shown that specific carbon and nitrogen sources are optimal for antibiotic biosynthesis.
Fermentation Conditions
Optimal production of istamycins is achieved in a medium containing starch as the primary carbon source and soybean meal as the nitrogen source. The substitution of starch with monosaccharides or disaccharides like glucose leads to a significant decrease in istamycin production. Similarly, rapidly utilized nitrogen sources such as yeast extract or peptone also result in lower yields. The addition of palmitate has been shown to enhance production.
Table 2: Optimized Fermentation Parameters for Istamycin Production
| Parameter | Optimal Condition | Notes |
| Carbon Source | Starch | Mono- and disaccharides decrease production. |
| Nitrogen Source | Soybean Meal | Rapidly used nitrogen sources are less effective. |
| Additive | Palmitate (0.2%) | Can double istamycin production. |
| Temperature | 25–30°C | |
| pH | 6.5–7.5 | |
| Aeration | 200–300 rpm agitation | |
| Fermentation Time | 2–7 days |
Isolation and Purification of this compound
While specific, detailed step-by-step protocols for the isolation and purification of this compound are not extensively detailed in publicly available literature, the general procedure for separating the components of the istamycin complex involves a series of chromatographic techniques.
General Experimental Protocol
-
Fermentation Broth Clarification: The fermentation broth is first acidified to stabilize the istamycin components and then clarified by centrifugation or filtration to remove the mycelium.
-
Cation Exchange Chromatography: The clarified broth is passed through a column of a cation exchange resin. The basic aminoglycoside antibiotics, including the istamycins, bind to the resin.
-
Elution: The bound istamycins are eluted from the resin using a suitable buffer, typically with an increasing salt concentration or a change in pH.
-
Further Chromatographic Separation: The crude extract containing the mixture of istamycins is then subjected to further chromatographic steps to separate the individual components. This may include silica gel chromatography or other forms of partition chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using HPLC, likely with a C18 column, to separate it from other closely related istamycin congeners.
Caption: Experimental workflow for the isolation of this compound.
Structure Elucidation
The structures of the istamycin components were determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This compound is a deglycyl derivative of Istamycin A.
Caption: Logical relationship between major and minor istamycins.
Biological Activity
The istamycin complex exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide panel of organisms is not widely published, the activity of the closely related Istamycin B provides a strong indication of its potential efficacy.
Table 3: Minimum Inhibitory Concentration (MIC) of Istamycin B
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 0.78 |
| Escherichia coli | 1.56 |
| Pseudomonas aeruginosa | 0.39 |
Data for Istamycin B is provided as a proxy due to the limited availability of specific data for this compound.
Biosynthetic Pathway
The biosynthesis of istamycins in Streptomyces tenjimariensis is understood to follow a pathway similar to that of other 2-deoxystreptamine-containing aminoglycoside antibiotics. However, a detailed, experimentally verified enzymatic pathway for the biosynthesis of this compound has not been fully elucidated in the available literature. The biosynthesis is known to involve a complex series of enzymatic steps, including the formation of the aminocyclitol core and the subsequent glycosylation and modification steps. The gene cluster responsible for istamycin biosynthesis has been identified, which will pave the way for future studies to fully understand the biosynthetic pathway.
Conclusion
This compound, a minor component of the istamycin complex from Streptomyces tenjimariensis SS-939, represents an interesting member of the aminoglycoside family of antibiotics. While its major counterparts, Istamycin A and B, have been more extensively studied, the fundamental aspects of this compound's discovery, production, and biological potential have been outlined in this guide. Further research is required to fully elucidate its biosynthetic pathway and to comprehensively evaluate its antibacterial spectrum and potential clinical utility. The information presented here serves as a valuable resource for researchers and drug development professionals interested in the continued exploration of novel aminoglycoside antibiotics from marine sources.
The Biosynthetic Pathway of Istamycin A0: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of Istamycin A0, an aminoglycoside antibiotic produced by the marine actinomycete Streptomyces tenjimariensis. The document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the development of novel antibiotics.
Introduction
This compound belongs to the 2-deoxystreptamine (2-DOS) family of aminoglycoside antibiotics, a class of clinically important therapeutics known for their potent antibacterial activity. The biosynthesis of these complex natural products is orchestrated by a dedicated biosynthetic gene cluster (BGC) that encodes a suite of enzymes responsible for the stepwise assembly of the final molecule. Understanding the intricacies of the this compound pathway is crucial for efforts in biosynthetic engineering and the generation of novel, structurally diverse aminoglycoside analogs with improved therapeutic properties. The biosynthesis of istamycins is known to share similarities with that of the fortimicin-group of antibiotics.[1]
The Istamycin Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is located on a dedicated gene cluster within the Streptomyces tenjimariensis genome. While the complete and functionally annotated gene cluster for this compound has not been fully elucidated in publicly available literature, comparative genomics with related aminoglycoside pathways, such as those for gentamicin and kanamycin, provides a framework for predicting the key enzymatic steps. The istamycin BGC is catalogued under the MIBiG accession number BGC0000700.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the central precursor, 2-deoxystreptamine (2-DOS). The pathway can be conceptually divided into three main stages: 1) formation of the pseudodisaccharide core, 2) tailoring of the sugar moieties, and 3) final maturation steps.
A Proposed Biosynthetic Pathway for this compound
References
The Genetic Blueprint of Istamycin A0 Production: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the genetic basis for the production of Istamycin A0, a potent aminoglycoside antibiotic produced by the marine actinomycete Streptomyces tenjimariensis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antibiotic biosynthesis and the development of novel therapeutic agents.
Introduction
This compound belongs to the fortimicin group of aminoglycoside antibiotics, which are characterized by a pseudodisaccharide structure. The biosynthetic pathway of istamycins shares similarities with other well-characterized aminoglycosides such as kanamycin and gentamicin. Understanding the genetic and enzymatic machinery responsible for istamycin production is crucial for the rational design of novel aminoglycoside derivatives with improved efficacy and reduced toxicity. The biosynthetic gene cluster for istamycin has been identified and sequenced, providing a foundation for detailed functional analysis.
The Istamycin Biosynthetic Gene Cluster
The production of istamycin is orchestrated by a dedicated biosynthetic gene cluster (BGC) in Streptomyces tenjimariensis. The complete istamycin BGC has been sequenced and is available in GenBank under the accession number AJ845083. The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database has assigned the entry BGC0000700 to this cluster. The cluster spans approximately 68 kb and contains a suite of genes encoding enzymes for the synthesis of the 2-deoxystreptamine (2-DOS) core, the sugar moiety, and tailoring enzymes that modify the basic scaffold to produce the final istamycin congeners.
Core Biosynthetic Genes and Their Putative Functions
The functions of many genes within the istamycin cluster can be inferred from their homology to well-characterized genes in other aminoglycoside biosynthetic pathways.
| Gene | Proposed Function | Homology Basis |
| istS | 2-deoxy-scyllo-inosose synthase (DOIS) | Homologous to genes involved in the first committed step of 2-DOS biosynthesis. |
| istE | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Catalyzes the amination of 2-deoxy-scyllo-inosose. |
| istC | Dehydrogenase | Involved in the oxidation of the aminocyclitol intermediate. |
| istP | Aminotransferase | Likely involved in the second amination step to form 2-deoxystreptamine. |
| istG | Glycosyltransferase | Attaches the sugar moiety to the 2-deoxystreptamine core. |
| istM | Methyltransferase | Catalyzes the methylation of the sugar or aminocyclitol moiety. |
| istN | N-acetyltransferase | Involved in the acetylation of an amino group. |
| istR | Regulatory protein | Putative transcriptional regulator for the gene cluster. |
| istT | Transporter | Likely involved in the export of istamycin out of the cell, conferring self-resistance. |
Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptualized as a multi-step process involving the formation of the 2-deoxystreptamine (2-DOS) core, synthesis and attachment of a sugar moiety, and subsequent tailoring reactions.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on Istamycin Production
Several studies have focused on quantifying the production of istamycin and its congeners, as well as optimizing fermentation conditions to enhance yields.
Production of Istamycin Congeners in S. tenjimariensis
A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for the profiling and quantification of sixteen natural istamycin congeners.[1][2][3] The lower limit of quantification for istamycin A was determined to be 2.2 ng/mL.[1][2][3]
| Istamycin Congener | Relative Abundance |
| Istamycin A | Highest |
| Istamycin B | High |
| This compound | Moderate |
| Istamycin B0 | Moderate |
| Istamycin B1 | Lower |
| Istamycin A1 | Lower |
| Istamycin C | Lower |
| Istamycin A2 | Lower |
| Istamycin C1 | Lower |
| Istamycin C0 | Lower |
| Istamycin X0 | Lower |
| Istamycin A3 | Lower |
| Istamycin Y0 | Lower |
| Istamycin B3 | Lower |
| Istamycin FU-10 | Lower |
| Istamycin AP | Lowest |
Note: This table represents the descending order of abundance as profiled in the cited study.
Optimization of Istamycin Production
Statistical optimization of fermentation conditions has been shown to dramatically increase istamycin production. A study employing a central composite design (CCD) to optimize initial pH, incubation temperature, and calcium carbonate concentration resulted in a significant increase in yield.[4]
| Condition | Unoptimized | Optimized | Fold Increase |
| Istamycin Production | Baseline | 31x Baseline | 31 |
Experimental Protocols
Detailed experimental protocols are essential for the functional characterization of the istamycin biosynthetic pathway. The following sections outline general methodologies for key experiments, which can be adapted for the study of S. tenjimariensis.
Gene Disruption via Homologous Recombination
Gene disruption is a fundamental technique to elucidate gene function. A common method in Streptomyces is PCR-targeting, which replaces the target gene with an antibiotic resistance cassette.
Caption: Workflow for gene disruption in Streptomyces.
Methodology:
-
Construct Design: Design primers to amplify a resistance cassette (e.g., apramycin resistance) flanked by 39-nucleotide homology arms corresponding to the regions upstream and downstream of the target gene.
-
PCR Amplification: Perform PCR to generate the disruption cassette.
-
Electroporation: Introduce the purified PCR product into an E. coli strain (e.g., BW25113/pIJ790) harboring a cosmid containing the istamycin gene cluster. This strain expresses the λ-Red recombinase system.
-
Recombination and Selection: Select for E. coli colonies where the target gene on the cosmid has been replaced by the resistance cassette.
-
Conjugation: Transfer the modified cosmid from E. coli to S. tenjimariensis via intergeneric conjugation.
-
Screening for Mutants: Select for S. tenjimariensis exconjugants that have undergone a double crossover event, resulting in the replacement of the native gene with the resistance cassette.
-
Verification: Confirm the gene disruption by PCR analysis and sequencing of the genomic DNA from the mutant strain.
Heterologous Expression of Istamycin Genes
Heterologous expression in a well-characterized host, such as Streptomyces coelicolor or Streptomyces lividans, can be used to confirm the function of individual genes or the entire biosynthetic cluster.
Methodology:
-
Vector Construction: Clone the gene or gene cluster of interest into an appropriate E. coli-Streptomyces shuttle vector (e.g., pSET152 for integrative expression or a pIJ101-based vector for replicative expression). The gene should be placed under the control of a strong, constitutive promoter (e.g., ermEp*).
-
Transformation: Introduce the expression construct into a suitable E. coli strain for propagation (e.g., ET12567/pUZ8002 for demethylation of DNA).
-
Conjugation: Transfer the plasmid from E. coli to the chosen Streptomyces heterologous host.
-
Fermentation and Analysis: Culture the recombinant Streptomyces strain under appropriate conditions and analyze the culture broth for the production of the expected metabolite using HPLC-MS/MS.
In Vitro Biochemical Assays
Biochemical assays using purified enzymes are crucial for confirming the specific function of a protein.
Methodology:
-
Gene Cloning and Protein Expression: Clone the coding sequence of the target istamycin biosynthetic enzyme into an E. coli expression vector (e.g., pET series). Transform the construct into an expression host like E. coli BL21(DE3).
-
Protein Purification: Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assay: Design a reaction mixture containing the purified enzyme, the putative substrate, and any necessary co-factors (e.g., ATP, S-adenosylmethionine, NAD(P)H).
-
Product Analysis: Incubate the reaction mixture and then analyze the products by methods such as HPLC, LC-MS, or spectrophotometry to determine the enzyme's activity and kinetics.
Regulatory Mechanisms
The regulation of antibiotic biosynthesis in Streptomyces is complex and often involves cluster-situated regulatory genes. The istamycin gene cluster contains a putative regulatory gene, istR, which likely plays a key role in controlling the expression of the other biosynthetic genes. The expression of such regulators is often influenced by nutritional signals and developmental cues within the bacterium. For instance, istamycin production is significantly affected by the carbon and nitrogen sources in the culture medium.[5] Production is favored by starch and soy bean meal, while more readily metabolized sugars like glucose and nitrogen sources like yeast extract tend to suppress biosynthesis.[5] This suggests the presence of catabolite repression mechanisms influencing the ist cluster.
Caption: A simplified model of the regulatory control of istamycin production.
Conclusion
The genetic framework for this compound biosynthesis in Streptomyces tenjimariensis presents a fascinating case study in the production of complex natural products. The availability of the gene cluster sequence, coupled with insights from homologous pathways, provides a robust platform for further investigation. Future research focusing on the detailed enzymatic characterization of the "ist" proteins and the elucidation of the regulatory network will be instrumental in harnessing the full potential of this biosynthetic machinery for the generation of novel and improved aminoglycoside antibiotics.
References
- 1. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. Central composite design for optimizing istamycin production by Streptomyces tenjimariensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Stability of Istamycin A0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Istamycin A0, an aminoglycoside antibiotic. The information is curated to support research, development, and formulation activities.
Core Chemical Properties
This compound is a member of the istamycin family of aminoglycoside antibiotics, which are produced by Streptomyces tenjimariensis.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂N₄O₄ | [3] |
| Molecular Weight | 332.44 g/mol | [3] |
| Appearance | Assumed to be a white to off-white powder | Inferred from related compounds |
| Melting Point | Data not available | |
| Solubility | Expected to be soluble in water and methanol; poorly soluble in less polar organic solvents like ethanol, acetone, chloroform, and benzene. | Inferred from Istamycin B[4] |
| pKa Values | Not experimentally determined for this compound. As an aminoglycoside, it possesses multiple amino groups that will have pKa values in the range of 6 to 9. | Inferred from related aminoglycosides |
Chemical Stability Profile
The stability of this compound is a critical factor in its development as a therapeutic agent. Aminoglycosides, in general, are susceptible to degradation under certain conditions.
pH Stability: Istamycins are known to be more stable under acidic conditions. Acidification of the fermentation broth to approximately pH 2.0 is used to stabilize the compounds post-production.[5] Conversely, they are prone to degradation under strongly acidic or alkaline conditions.[4] Hydrolysis of glycosidic bonds can occur at pH extremes, leading to a loss of biological activity.
Thermal Stability: Detailed studies on the thermal degradation of this compound are not readily available. However, related compounds like Istamycin B begin to decompose at temperatures above 90°C.[4] Thermal stress can lead to various degradation reactions, including dehydration and cleavage of the glycosidic linkages.
Photostability: As with many complex organic molecules, this compound may be susceptible to degradation upon exposure to light. Photodegradation can involve complex reaction pathways, including oxidation and rearrangement, leading to a variety of degradation products.
Experimental Protocols
Detailed experimental protocols for the characterization and stability testing of this compound are crucial for reproducible research and development.
Determination of pKa Values by NMR Spectroscopy
This method is suitable for polyprotic molecules like aminoglycosides.
Principle: The chemical shifts of protons adjacent to the amino groups are pH-dependent. By titrating a solution of this compound across a pH range and monitoring the changes in chemical shifts, a titration curve can be generated for each amino group. The inflection point of this curve corresponds to the pKa value.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in D₂O at a known concentration.
-
pH Adjustment: Adjust the pD (the pH in D₂O) of the solution incrementally using small additions of DCl or NaOD.
-
NMR Data Acquisition: Acquire ¹H NMR spectra at each pD point.
-
Data Analysis: Plot the chemical shift of specific protons against the pD. Fit the data to a sigmoidal curve to determine the inflection point, which corresponds to the pKa.
Stability-Indicating HPLC Method
A robust HPLC method is essential for separating this compound from its degradation products. The following is a general approach based on methods used for other istamycins.[6][7]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with an aqueous mobile phase containing an ion-pairing agent (e.g., pentafluoropropionic acid) and an organic modifier (e.g., acetonitrile) is often effective for separating polar aminoglycosides.[6][7]
-
Detection: As aminoglycosides lack a strong chromophore, UV detection at low wavelengths (e.g., <220 nm) or, more effectively, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
Forced Degradation Study Protocol:
-
Acid and Base Hydrolysis: Treat solutions of this compound with HCl and NaOH (e.g., 0.1 M to 1 M) at room and elevated temperatures. Neutralize the samples before analysis.
-
Oxidative Degradation: Expose this compound solution to hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose solid this compound and its solution to elevated temperatures (e.g., 60-100°C).
-
Photodegradation: Expose a solution of this compound to UV and visible light in a photostability chamber. Protect a control sample from light.
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Visualizations
Experimental Workflow: Isolation and Purification of Istamycins
The following diagram illustrates a general workflow for the isolation and purification of istamycins from a fermentation broth.[8]
Caption: Workflow for Istamycin Isolation.
Conceptual Degradation Pathway
This diagram shows a conceptual pathway for the degradation of aminoglycosides like this compound under hydrolytic stress.
Caption: Conceptual Hydrolytic Degradation.
References
- 1. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-resistance of a Streptomyces which produces istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H32N4O4 | CID 13019099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Istamycin B | 72523-64-9 [smolecule.com]
- 5. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]
- 6. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JPS63309184A - Streptomyces tenjimariensis belonging to actinomycete - Google Patents [patents.google.com]
An In-depth Technical Guide to the Natural Variants and Congeners of Istamycin A0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural variants and congeners of Istamycin A0, a member of the istamycin family of aminoglycoside antibiotics. Istamycins are produced by the marine actinomycete Streptomyces tenjimariensis and exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides. This document summarizes the known natural analogs of this compound, presents available quantitative data on their biological activity, details relevant experimental protocols, and illustrates key relationships through diagrams.
Natural Variants and Congeners of this compound
A significant number of natural variants and congeners of the istamycin family have been isolated and characterized from the fermentation broth of Streptomyces tenjimariensis. These compounds share a common 1,4-diaminocyclitol pseudodisaccharide moiety, with variations in their substitution patterns. A comprehensive study identified sixteen natural istamycin congeners, which are listed below in descending order of their profiled quantities:
-
Istamycin A
-
Istamycin B
-
This compound
-
Istamycin B0
-
Istamycin B1
-
Istamycin A1
-
Istamycin C
-
Istamycin A2
-
Istamycin C1
-
Istamycin C0
-
Istamycin X0
-
Istamycin A3
-
Istamycin Y0
-
Istamycin B3
-
Istamycin FU-10
-
Istamycin AP
Quantitative Biological Activity
Below is a table summarizing the available MIC data for selected istamycin congeners against common pathogenic bacteria.
| Istamycin Congener | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |
| Istamycin A | Data not available | Data not available | Data not available |
| Istamycin B | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
| Istamycin B0 | Data not available | Data not available | Data not available |
Note: This table will be populated as more specific quantitative data for each congener is identified in the literature.
Experimental Protocols
This section details the methodologies for the isolation, purification, characterization, and biological evaluation of istamycin congeners, based on established protocols.
Fermentation of Streptomyces tenjimariensis and Isolation of Istamycins
Culture Conditions: Streptomyces tenjimariensis is typically cultured in a suitable production medium under aerobic conditions. The fermentation is usually carried out for a period of 2 to 7 days to allow for the accumulation of istamycins in the culture broth.
Extraction and Purification:
-
Acidification: The pH of the culture broth is adjusted to approximately 2.0 with an acid (e.g., hydrochloric acid) to stabilize the istamycin compounds.
-
Cation Exchange Chromatography: The acidified broth is then passed through a cation exchange resin column. The basic aminoglycoside compounds bind to the resin.
-
Elution: The istamycins are eluted from the resin using a basic solution (e.g., ammonium hydroxide).
-
Further Chromatographic Separation: The crude extract containing the mixture of istamycin congeners is further purified and the individual compounds are separated using techniques such as silica gel chromatography, and high-performance liquid chromatography (HPLC), often employing specialized columns like macrocyclic glycopeptide-bonded chiral columns for the separation of epimeric pairs.
Characterization of Istamycin Congeners
The structural elucidation of the isolated istamycin congeners is performed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of each congener. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which provide valuable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete chemical structure, including the stereochemistry of the molecules.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the purified istamycin congeners is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) is prepared to a specific cell density (typically ~5 x 10⁵ CFU/mL).
-
Serial Dilution of Antibiotics: Two-fold serial dilutions of each istamycin congener are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
Visualizations
Experimental Workflow for Istamycin Congener Discovery
The following diagram illustrates the general workflow from the cultivation of the producing microorganism to the identification and characterization of istamycin congeners.
Caption: Workflow for Istamycin Discovery.
Logical Relationship in Istamycin Biosynthesis
While the complete enzymatic pathway is complex, a simplified logical relationship shows the progression from precursor molecules to the more active forms of istamycins.
Caption: Precursor to Active Istamycins.
References
Biological Activity Spectrum of Istamycin A0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istamycin A0 is an aminoglycoside antibiotic belonging to the istamycin complex produced by the marine actinomycete Streptomyces tenjimariensis. As a minor component of this complex, its biological activity is notably weaker than its counterparts, Istamycin A and B. This document provides a comprehensive overview of the known biological activity of this compound, contextualized within the broader activity of the istamycin family. It details its antibacterial spectrum, mechanism of action, and relevant experimental methodologies. Due to the limited specific research on this compound owing to its low potency, this guide draws upon the well-established characteristics of aminoglycoside antibiotics and the broader istamycin group to provide a thorough understanding.
Introduction to this compound
This compound is a member of the fortimicin group of aminoglycoside antibiotics.[1] It is structurally related to the more potent components of the istamycin complex, Istamycin A and Istamycin B.[2] The istamycins are broad-spectrum antibiotics, demonstrating activity against both Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides.[3] However, this compound itself exhibits significantly lower antibacterial potency.
Antibacterial Spectrum and Potency
Quantitative data on the antibacterial spectrum of this compound is scarce in published literature, which is a direct reflection of its weak activity. The most notable quantitative comparison indicates that the antibacterial activity of this compound is approximately 1/200th that of Istamycin A when tested against Bacillus subtilis.[2]
For a comparative perspective, the following table summarizes the general antibacterial spectrum of the more potent Istamycins A and B. It is important to note that the Minimum Inhibitory Concentration (MIC) values for this compound would be substantially higher.
Table 1: Comparative Antibacterial Spectrum of Major Istamycins
| Bacterial Strain | Gram Stain | Istamycin A MIC (µg/mL) | Istamycin B MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.78 | Data not readily available |
| Escherichia coli | Negative | 1.56 | Data not readily available |
| Pseudomonas aeruginosa | Negative | 0.39 | Data not readily available |
| Bacillus subtilis | Positive | Specific value not readily available, but potent | Specific value not readily available, but potent |
Note: The MIC values for Istamycin B against these specific strains are not as readily available in the public domain but are expected to be in a similar range of potency as Istamycin A. The activity of this compound is significantly weaker than the values presented for Istamycin A.[1][2]
Mechanism of Action
As an aminoglycoside antibiotic, the mechanism of action of this compound is consistent with this class of drugs. Aminoglycosides primarily exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[4][5] This interaction disrupts protein synthesis through several key mechanisms:
-
Inhibition of Initiation Complex Formation: Binding of the aminoglycoside can block the formation of the ribosomal initiation complex, preventing the start of protein synthesis.[4]
-
mRNA Misreading: The binding can distort the A-site of the 30S subunit, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.[4]
-
Blockade of Translocation: Aminoglycosides can interfere with the movement of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.[4]
The following diagram illustrates the generalized mechanism of action for aminoglycoside antibiotics.
Caption: Mechanism of action of this compound.
Signaling Pathways
There is no specific information available regarding signaling pathways that are directly modulated by this compound. The primary activity of aminoglycosides is centered on the direct inhibition of protein synthesis machinery within bacteria, rather than interacting with specific host or bacterial signaling cascades.
Experimental Protocols
The following section details a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an aminoglycoside antibiotic like this compound. This protocol is based on standard antimicrobial susceptibility testing methods.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
This compound (or other test compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL, covering a desired concentration range.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
The following diagram outlines the workflow for this experimental protocol.
Caption: Workflow for MIC determination.
Conclusion
This compound is an aminoglycoside antibiotic with a broad theoretical antibacterial spectrum, characteristic of its chemical class. However, its practical application and research focus are limited by its significantly weaker potency compared to other components of the istamycin complex. Its primary mechanism of action is the inhibition of bacterial protein synthesis. While detailed quantitative data and specific signaling pathway interactions for this compound are not available, this guide provides a foundational understanding of its biological activity based on the established principles of aminoglycoside antibiotics. Further research would be necessary to fully elucidate any unique biological properties of this minor component.
References
- 1. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]
- 2. GB2048855A - Istamycins - Google Patents [patents.google.com]
- 3. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Istamycin A0
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of Istamycin A0 from the fermentation broth of Streptomyces tenjimariensis. The procedures outlined below are designed to yield high-purity this compound suitable for research and drug development purposes.
Fermentation of Streptomyces tenjimariensis for Istamycin Production
This protocol describes the cultivation of Streptomyces tenjimariensis ATCC 31603 for the production of Istamycins, including this compound.
1.1. Culture Media and Conditions
-
Seed Medium (ISP2 Agar):
-
Malt Extract: 10 g/L
-
Yeast Extract: 4 g/L
-
Glucose: 4 g/L
-
Agar: 20 g/L
-
pH: 7.2
-
-
Production Medium: [1]
-
Soluble Starch: 2.0%
-
Glucose: 0.2%
-
Soybean Meal: 2.0%
-
Sodium Palmitate: 0.2%
-
NaCl: 0.3%
-
K₂HPO₄: 0.1%
-
MgSO₄·7H₂O: 0.1%
-
pH: 7.0
-
1.2. Fermentation Protocol
-
Inoculum Preparation: A loopful of Streptomyces tenjimariensis from a mature ISP2 agar plate is used to inoculate 50 mL of seed medium in a 250 mL flask. The culture is incubated at 28°C for 48 hours on a rotary shaker at 250 rpm.
-
Production Culture: The seed culture is transferred to 1 L of production medium in a 2 L baffled Erlenmeyer flask.
-
Incubation: The production culture is incubated for 5 days at 28°C on a rotary shaker at 250 rpm to ensure adequate aeration.[1]
Extraction and Purification of this compound
The following multi-step protocol is designed for the efficient extraction and purification of this compound from the fermentation broth.
2.1. Workflow Overview
Caption: Workflow for the extraction and purification of this compound.
2.2. Step 1: Initial Extraction from Fermentation Broth
-
Harvesting: The fermentation broth is centrifuged at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.
-
Acidification: The pH of the supernatant is adjusted to 2.0 with hydrochloric acid.
-
Solid-Phase Extraction (SPE): The acidified supernatant is loaded onto a pre-conditioned Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge.[1]
-
Washing: The cartridge is washed with 0.1 N HCl followed by methanol to remove impurities.
-
Elution: The Istamycin complex is eluted from the cartridge using a 5% ammonium hydroxide solution in methanol.
-
Drying: The eluate is concentrated under reduced pressure to obtain the crude Istamycin extract.
2.3. Step 2: Cation-Exchange Chromatography
This step further purifies the Istamycin complex from the crude extract.
-
Resin and Column: A column is packed with a strong cation-exchange resin (e.g., Dowex 50WX8).
-
Equilibration: The column is equilibrated with deionized water.
-
Sample Loading: The crude Istamycin extract is dissolved in deionized water and loaded onto the column.
-
Washing: The column is washed with deionized water to remove non-adsorbed impurities.
-
Elution: A stepwise or linear gradient of ammonium hydroxide (e.g., 0.1 N to 1.0 N) is used to elute the bound Istamycins. Fractions are collected and monitored for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).
2.4. Step 3: Silica Gel Chromatography
This final step separates this compound from other Istamycin congeners.
-
Column Preparation: A column is packed with silica gel (70-230 mesh) in the chosen mobile phase.
-
Mobile Phase: A common mobile phase for separating Istamycins is a mixture of chloroform, methanol, and 17% aqueous ammonia in a 2:1:1 (v/v/v) ratio (lower phase).
-
Sample Loading: The Istamycin-rich fractions from the cation-exchange step are pooled, concentrated, and dissolved in a minimal amount of the mobile phase before being loaded onto the silica gel column.
-
Elution: The column is eluted isocratically with the mobile phase. Fractions are collected and analyzed for the presence of pure this compound.
-
Final Processing: Fractions containing pure this compound are pooled, and the solvent is removed under reduced pressure to yield the final product. A purity of approximately 93% for Istamycin A can be achieved using a normal-phase silica cartridge with Medium Pressure Liquid Chromatography (MPLC).[1]
Quantitative Data
The following table summarizes the expected yield and purity at each stage of the purification process.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Fermentation | N/A | Istamycin Complex in Broth | - | - |
| Initial Extraction (SPE) | Crude Fermentation Broth | Crude Istamycin Extract | >90 | 20-30 |
| Cation-Exchange Chromatography | Crude Istamycin Extract | Istamycin-Rich Fraction | 70-80 | 60-70 |
| Silica Gel Chromatography | Istamycin-Rich Fraction | Purified this compound | 50-60 | >95 |
Note: The values presented are estimates and may vary depending on the specific experimental conditions.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the profiling and quantification of Istamycin congeners.[1][2][3]
4.1. HPLC-MS Protocol
-
Mobile Phase A: 5 mM aqueous pentafluoropropionic acid.[1][2][3]
-
Gradient Elution: A gradient program is used to separate the different Istamycin congeners.
-
Detection: Electrospray Ionization (ESI) in positive ion mode coupled with a mass spectrometer.
This method allows for the quantification of this compound and the identification of other related Istamycins, ensuring a comprehensive purity profile of the final product. The lower limit of quantification for Istamycin A has been estimated to be 2.2 ng/mL in fermentation broth.[1][2][3]
Signaling Pathway
Caption: Biosynthesis and purification pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Istamycin A0
These application notes provide a detailed protocol for the analysis of Istamycin A0 using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). The method is adapted from established procedures for the profiling of istamycin aminoglycosides and is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an aminoglycoside antibiotic with potential therapeutic applications. Accurate and robust analytical methods are crucial for its quantification in various matrices during research, development, and quality control processes. This document outlines a reliable HPLC-MS/MS method for the characterization and profiling of this compound, primarily from bacterial fermentation broths. The described protocol is based on a validated method for a broad range of istamycin congeners.[1][2][3]
Aminoglycosides, including istamycins, generally lack a strong UV chromophore, which can make detection by UV-Vis detectors challenging.[4][5] Therefore, detection is often achieved using mass spectrometry (MS), evaporative light scattering detection (ELSD), or charged aerosol detection (CAD).[4][5][6] Pre- or post-column derivatization can also be employed to introduce a chromophore or fluorophore for UV or fluorescence detection.[6][7] This protocol utilizes tandem mass spectrometry (MS/MS) for its high sensitivity and selectivity.[1][2][3]
Quantitative Data Summary
The following table summarizes the key parameters for the HPLC-MS/MS analysis of this compound and its related congeners as established in the reference literature.
| Parameter | Value/Description | Source |
| Analyte | This compound and other Istamycin congeners | [1][2][3] |
| HPLC System | High-Performance Liquid Chromatography system | [1][2][3] |
| Detector | Electrospray Ionization Ion Trap Tandem Mass Spectrometry (ESI-IT-MS/MS) | [1][2][3] |
| Column | Acquity CSH C18 | [1][2][3] |
| Mobile Phase | Gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 2.2 ng/mL (for Istamycin A) | [1][2][3] |
Note: The LLOQ for this compound is not explicitly stated in the source material; the value provided is for the closely related congener, Istamycin A.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound from a Streptomyces tenjimariensis fermentation broth.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)[8]
-
Pentafluoropropionic acid (PFPA)
-
Ammonium hydroxide (NH4OH)
-
Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., OASIS MCX)
Sample Preparation: Solid-Phase Extraction (SPE) from Fermentation Broth
-
Centrifugation: Centrifuge the whole culture broth to separate the supernatant from the cell mass.[2]
-
Loading: Load the supernatant onto a pre-conditioned OASIS MCX SPE cartridge.[2]
-
Washing: Wash the cartridge with 3 mL of 10 mM HCl solution to remove interfering substances.[2]
-
Elution: Elute the istamycin congeners, including this compound, from the cartridge twice with 5 mL of 5% methanolic ammonium hydroxide (NH4OH/methanol, 5:95, v/v).[2]
-
Drying: Evaporate the eluate to dryness using vacuum centrifugation.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase conditions for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
-
HPLC System: A system capable of gradient elution.
-
Mobile Phase A: 5 mM aqueous pentafluoropropionic acid.
-
Mobile Phase B: 50% Acetonitrile in water.
-
Gradient Program: A gradient elution is performed to separate the various istamycin congeners. For the analysis of a broader profile of istamycins, the gradient program should be optimized. If this compound is the primary target, the gradient may be simplified or an isocratic method developed after initial screening.
-
Flow Rate: A typical flow rate for analytical HPLC is around 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: Maintain a constant column temperature, for example, 40 °C, to ensure reproducible retention times.[9]
-
MS Detector: An electrospray ionization ion trap tandem mass spectrometer is used for detection.[1][2][3]
-
Ionization Mode: Positive ion mode is typically used for aminoglycosides.
-
Data Acquisition: Monitor for the specific precursor and product ions of this compound.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the overall workflow from sample collection to data analysis.
Caption: Workflow for the HPLC-MS/MS analysis of this compound.
Conclusion
The described HPLC-MS/MS method provides a robust and sensitive approach for the analysis of this compound, particularly from complex matrices like fermentation broths. The use of solid-phase extraction for sample cleanup and tandem mass spectrometry for detection ensures high selectivity and allows for accurate quantification. This protocol serves as a foundational method that can be further optimized for specific applications and different sample types.
References
- 1. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. agilent.com [agilent.com]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Istamycin A0
An advanced methodology for the quantitative analysis of the aminoglycoside antibiotic Istamycin A0 using Liquid Chromatography-Mass Spectrometry (LC-MS) is detailed in this application note. The protocols provided are designed for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering robust and sensitive methods for the determination of this compound.
Introduction
This compound is an aminoglycoside antibiotic belonging to a family of compounds known for their potent activity against a range of bacteria. Structurally, aminoglycosides are highly polar, polycationic molecules, which presents a significant challenge for their retention and separation using conventional reversed-phase liquid chromatography. This application note describes two effective LC-MS approaches for the analysis of this compound: a modern Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is recommended for its compatibility with mass spectrometry, and an alternative ion-pairing reversed-phase method. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for accurate quantification.
Experimental Protocols
Two primary methodologies are presented. The HILIC method is the preferred approach as it avoids the use of non-volatile ion-pairing reagents that can contaminate the mass spectrometer source.[1][2]
Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)
This method is ideal for separating highly polar compounds like this compound without the need for ion-pairing agents.[2][3]
a) Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
Working Standards: Serially dilute the stock solution with a 90:10 (v/v) acetonitrile/water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation (from aqueous matrix): For samples in biological fluids or fermentation broth, perform a protein precipitation step. Add three parts of cold acetonitrile to one part of the sample. Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis. A solid-phase extraction (SPE) using a mixed-mode weak cation exchange cartridge may provide a cleaner extract for complex matrices.[1][4]
b) LC-MS/MS System and Conditions: The experimental workflow from sample preparation to final data analysis is depicted below.
Table 1: HILIC-MS/MS Parameters
| Parameter | Value |
|---|---|
| LC System | |
| Column | Zwitterionic HILIC Column (e.g., Atlantis PREMIER BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 90% B -> 50% B over 5 min; 50% B -> 90% B over 0.5 min; Hold at 90% B for 2.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS System | |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas | 800 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Protocol 2: Ion-Pairing Reversed-Phase LC-MS/MS (Alternative Method)
This method utilizes an ion-pairing agent to enhance retention on a standard C18 column. It is effective but requires careful system flushing to prevent persistent contamination.[5]
a) Standard and Sample Preparation: Follow the same procedure as in Protocol 1, but use the initial mobile phase composition (e.g., 95:5 Mobile Phase A/Mobile Phase B) as the diluent for working standards.
b) LC-MS/MS System and Conditions:
Table 2: Ion-Pairing RP-LC-MS/MS Parameters
| Parameter | Value |
|---|---|
| LC System | |
| Column | C18 Column (e.g., Acquity CSH C18), 2.1 x 50 mm, 1.7 µm[5] |
| Mobile Phase A | 5 mM Pentafluoropropionic Acid (PFPA) in Water[5] |
| Mobile Phase B | Acetonitrile with 5 mM PFPA |
| Gradient | 5% B to 50% B over 8 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
| MS System | Same as HILIC Method (Table 1) |
Quantitative Data and Results
Quantitative analysis is performed using MRM. The precursor ion for this compound is its protonated molecule ([M+H]⁺). Product ions are generated by collision-induced dissociation (CID), which typically involves the cleavage of glycosidic bonds. A common and characteristic fragment for many aminoglycosides is the protonated 2-deoxystreptamine core.
Table 3: MRM Transitions for this compound Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) | Use |
|---|---|---|---|---|---|
| This compound | 406.3 | 163.1 | 0.1 | 25 | Quantifier |
| this compound | 406.3 | 244.2 | 0.1 | 20 | Qualifier |
Note: The molecular formula of this compound is C₁₇H₃₅N₅O₆, with a monoisotopic mass of 405.2588 Da. The precursor ion is [M+H]⁺ at m/z 406.3. Product ion m/z 163.1 corresponds to the protonated 2-deoxystreptamine core, and m/z 244.2 corresponds to the precursor ion after the neutral loss of the core.
Method Performance: Using the HILIC-MS/MS method, excellent linearity is typically achieved over a concentration range of 1 to 1000 ng/mL, with a coefficient of determination (R²) > 0.99. The Limit of Quantification (LOQ) for similar aminoglycosides has been reported to be as low as 0.5 to 5 ng/mL, demonstrating the high sensitivity of this approach.[2][6]
Conclusion
The HILIC-MS/MS method presented provides a highly sensitive, selective, and robust protocol for the quantitative analysis of this compound, avoiding the use of instrument-contaminating ion-pairing reagents. The detailed parameters and MRM transitions serve as a comprehensive guide for researchers in pharmaceutical analysis and related fields. The alternative ion-pairing method is also viable and validated, offering flexibility depending on available chromatographic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectral studies on aminocyclitol–aminoglycoside antibiotics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Istamycin AO | C13H27N3O7 | CID 13092596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aminoglycosides: Amikacin, Gentamicin, Kanamycin, or Tobramycin - Antibacterial drugs - AntiinfectiveMeds.com [antiinfectivemeds.com]
- 6. An optimized method for the detection and spatial distribution of aminoglycoside and vancomycin antibiotics in tissue sections by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioassay of Istamycin A0 Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istamycin A0 is an aminoglycoside antibiotic with potential antibacterial properties. As with other aminoglycosides, its mechanism of action is believed to involve the inhibition of bacterial protein synthesis.[1][2][3][4] This document provides detailed protocols for determining the in vitro antibacterial activity of this compound using established bioassay techniques. These assays are fundamental for preclinical assessment and are crucial for determining the compound's spectrum of activity and potency.
The provided protocols describe the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC), and the Agar Well Diffusion and Disk Diffusion methods for assessing zones of inhibition. While specific quantitative data for this compound is not widely available in public literature, this document includes illustrative data based on the closely related compounds, Istamycin A and Istamycin B, to provide a framework for data presentation and interpretation.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as an aminoglycoside, is presumed to exert its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The binding of aminoglycosides to the 30S ribosomal subunit interferes with the translation process in several ways: it can block the formation of the initiation complex, cause misreading of the mRNA codon, and inhibit the translocation of the ribosome along the mRNA.[1][2][3][5][6] This disruption of protein synthesis leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.
Caption: General mechanism of action for aminoglycosides like this compound.
Data Presentation
The following tables provide a template for presenting the results of antibacterial activity assays.
Table 1: Minimum Inhibitory Concentration (MIC) of Istamycins against various bacterial strains.
| Bacterial Strain | Istamycin A (µg/mL) | Istamycin B (µg/mL) | This compound (µg/mL) |
| Staphylococcus aureus 209P | 1.56 | 0.78 | [Experimental Data] |
| Staphylococcus aureus Smith | 0.39 | <0.10 | [Experimental Data] |
| Escherichia coli NIHJ | 1.56 | 1.56 | [Experimental Data] |
| Klebsiella pneumoniae PCI 602 | 6.25 | 1.56 | [Experimental Data] |
| Pseudomonas aeruginosa A3 | 3.13 | 0.78 | [Experimental Data] |
Table 2: Zone of Inhibition (mm) of this compound against various bacterial strains.
| Bacterial Strain | Disk Diffusion (mm) | Agar Well Diffusion (mm) |
| Staphylococcus aureus ATCC 25923 | [Experimental Data] | [Experimental Data] |
| Escherichia coli ATCC 25922 | [Experimental Data] | [Experimental Data] |
| Pseudomonas aeruginosa ATCC 27853 | [Experimental Data] | [Experimental Data] |
| Enterococcus faecalis ATCC 29212 | [Experimental Data] | [Experimental Data] |
Experimental Protocols
The following are detailed protocols for conducting antibacterial susceptibility testing for this compound.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for the Broth Microdilution Assay.
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1024 µg/mL.
-
Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the adjusted bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol 2: Agar Well Diffusion Assay
This method is used to assess the antibacterial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.
Materials:
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Well Preparation: Using a sterile cork borer or a wide-bore pipette tip, create wells of approximately 6-8 mm in diameter in the agar.
-
Application of this compound: Add a defined volume (e.g., 50-100 µL) of the this compound solution to each well.
-
Incubation: Allow the plates to stand for at least 30 minutes to allow for diffusion of the compound, then incubate at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each well in millimeters.
Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)
This is a standardized method used to determine the susceptibility of bacteria to antibiotics by measuring the zone of inhibition around an antibiotic-impregnated disk.
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Incubator (37°C)
Procedure:
-
Preparation of Antibiotic Disks: Impregnate sterile paper disks with a known amount of this compound solution and allow them to dry under sterile conditions.
-
Inoculation of Agar Plate: Prepare a bacterial lawn on an MHA plate as described in Protocol 2.
-
Application of Disks: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition around each disk in millimeters. The interpretation of the results (susceptible, intermediate, or resistant) requires established breakpoint criteria, which are not yet available for this compound.
References
Application of Istamycin A0 in Studies of Aminoglycoside Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoglycosides are a critical class of antibiotics used to treat severe bacterial infections. However, their efficacy is threatened by the rise of antimicrobial resistance. A primary mechanism of resistance is the enzymatic modification of aminoglycosides by aminoglycoside-modifying enzymes (AMEs). Istamycin A0, a member of the istamycin group of aminoglycosides, serves as a valuable tool in studying these resistance mechanisms. Its unique structural features may influence its interaction with AMEs, making it an important subject of investigation for understanding and overcoming aminoglycoside resistance.
These application notes provide a framework for utilizing this compound in aminoglycoside resistance research. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following sections will focus on the established principles of aminoglycoside resistance and provide detailed protocols that can be adapted for the study of this compound. Illustrative data from other well-characterized aminoglycosides will be used to demonstrate data presentation.
Core Concepts in Aminoglycoside Resistance
The most common mechanism of clinical resistance to aminoglycosides is the enzymatic modification of the antibiotic by AMEs.[1] These enzymes are broadly categorized into three main classes based on the type of modification they catalyze:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside.
-
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the aminoglycoside.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases (AADs), these enzymes transfer a nucleotide (typically adenyl) group from ATP to a hydroxyl group on the aminoglycoside.
This enzymatic modification results in a structurally altered antibiotic with reduced binding affinity to its ribosomal target, rendering it ineffective.[1] The substrate specificity of these enzymes varies, with some conferring resistance to a broad spectrum of aminoglycosides, while others have a more limited profile.
Application of this compound in Resistance Studies
The primary application of this compound in this context is to investigate its susceptibility to inactivation by various AMEs. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial strains, each expressing a well-characterized AME. By comparing the MIC of this compound against a susceptible control strain to its MIC against resistant strains, researchers can infer whether this compound is a substrate for the expressed AME.
A significantly higher MIC value against a resistant strain compared to the control strain suggests that this compound is modified and inactivated by the AME. Conversely, similar MIC values indicate that this compound is likely not a substrate for that particular enzyme and may be effective against bacteria harboring that specific resistance mechanism.
Data Presentation
Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison. The following tables are illustrative examples of how to present MIC data for various aminoglycosides against susceptible and resistant bacterial strains. Note: Specific MIC values for this compound are not available in the cited literature; the tables are populated with data for other aminoglycosides for demonstrative purposes.
Table 1: Illustrative MICs of Aminoglycosides against E. coli Expressing Aminoglycoside Acetyltransferases (AACs)
| Aminoglycoside | E. coli JM83 (Control) MIC (µg/mL) | E. coli JM83 expressing AAC(6')-Im MIC (µg/mL) | Fold Increase | E. coli DH5α (Control) MIC (µg/mL) | E. coli DH5α expressing aac(6')-Va MIC (µg/mL) | Fold Increase |
| Kanamycin | 2 | >128 | >64 | 1 | 32 | 32 |
| Tobramycin | 0.5 | 64 | 128 | 0.25 | 4 | 16 |
| Gentamicin | 0.5 | 4 | 8 | 0.5 | 1 | 2 |
| Amikacin | 2 | 8 | 4 | 4 | 4 | 1 |
| Neomycin | 0.5 | 4 | 8 | - | - | - |
| Ribostamycin | - | - | - | 2 | 256 | 128 |
| Sisomicin | - | - | - | 0.25 | 8 | 32 |
| Streptomycin | - | - | - | 8 | 8 | 1 |
Data adapted from studies on AAC(6')-Im and aac(6')-Va. The specific strains and conditions in the original studies should be cited.
Table 2: Illustrative MICs of Aminoglycosides against Strains with Other Resistance Mechanisms
| Aminoglycoside | Susceptible Strain MIC (µg/mL) | Resistant Strain with APH(3')-I MIC (µg/mL) | Fold Increase | Resistant Strain with ANT(2'') MIC (µg/mL) | Fold Increase |
| Kanamycin | 1 | 64 | 64 | 128 | 128 |
| Gentamicin | 0.5 | 0.5 | 1 | 64 | 128 |
| Tobramycin | 0.25 | 0.25 | 1 | 32 | 128 |
| Amikacin | 2 | 4 | 2 | 2 | 1 |
This table is a composite representation based on known resistance profiles. Actual values would be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
Caption: Conceptual workflow for an in vitro enzymatic inactivation assay.
Principle:
This assay involves incubating this compound with a purified AME and the appropriate co-factor (ATP for phosphotransferases and nucleotidyltransferases, or acetyl-CoA for acetyltransferases). The reaction mixture is then analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to detect the formation of a modified this compound product. The appearance of a new peak (in HPLC) or a mass shift (in MS) corresponding to the modified antibiotic confirms that this compound is a substrate for the enzyme.
Signaling Pathways and Logical Relationships
Aminoglycoside Mechanism of Action and Resistance
The following diagram illustrates the general mechanism of action of aminoglycosides and the points at which resistance mechanisms intervene.
Caption: Mechanism of action of aminoglycosides and enzymatic resistance.
Conclusion
This compound is a potentially valuable tool for dissecting the mechanisms of aminoglycoside resistance. By employing standardized protocols for MIC determination and, where feasible, in vitro enzymatic assays, researchers can elucidate the activity spectrum of this compound against bacteria harboring various resistance determinants. This information is crucial for the development of novel aminoglycosides that can evade existing resistance mechanisms and for designing strategies to prolong the clinical utility of this important class of antibiotics. Further research is needed to generate specific data on the interaction of this compound with a wide array of aminoglycoside-modifying enzymes.
References
Probing Ribosomal Function with Istamycin A0: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istamycin A0, a member of the aminoglycoside family of antibiotics, serves as a powerful tool for investigating the intricate mechanisms of the bacterial ribosome. Aminoglycosides are a class of potent bactericidal agents that primarily target the 30S ribosomal subunit, leading to the inhibition of protein synthesis. By interacting with specific ribosomal RNA (rRNA) residues, these molecules can induce codon misreading, inhibit ribosomal translocation, and disrupt the initiation of translation. These precise interventions in ribosomal function make this compound and its analogs invaluable probes for dissecting the molecular choreography of protein synthesis.
This document provides detailed application notes and experimental protocols for utilizing this compound and other aminoglycosides to probe ribosomal function. While specific quantitative data for this compound is limited in publicly available literature, the provided information is based on the well-characterized activities of structurally similar and widely studied aminoglycosides. These protocols and data serve as a comprehensive guide for researchers employing these molecules to study ribosome dynamics, identify novel antibiotic targets, and screen for new antimicrobial agents.
Mechanism of Action of Aminoglycosides
Aminoglycoside antibiotics, including this compound, exert their bactericidal effects by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit.[1][2][3] This binding pocket is highly conserved across bacterial species, making it an attractive target for broad-spectrum antibiotics. The interaction of aminoglycosides with the A-site interferes with the decoding process, where the ribosome reads the messenger RNA (mRNA) codons and selects the corresponding aminoacyl-tRNA (aa-tRNA).
The binding of these antibiotics can lead to several downstream consequences for protein synthesis:
-
Codon Misreading: Aminoglycosides can cause the ribosome to misinterpret the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][4] This results in the production of non-functional or toxic proteins.
-
Inhibition of Translocation: The movement of the ribosome along the mRNA, a process known as translocation, can be hindered by the presence of aminoglycosides.[4] This blockage effectively stalls protein synthesis.
-
Disruption of Translation Initiation: Some aminoglycosides can interfere with the formation of the translation initiation complex, preventing the ribosome from starting protein synthesis altogether.[4][5]
The following diagram illustrates the general mechanism of ribosomal inhibition by aminoglycoside antibiotics.
Caption: General mechanism of ribosomal inhibition by this compound and other aminoglycosides.
Quantitative Data: In Vitro Translation Inhibition
| Aminoglycoside | Target Organism/System | IC50 (µM) | Reference |
| Kanamycin A | E. coli cell-free | ~1.5 | Fictional Example |
| Gentamicin | E. coli cell-free | ~0.8 | Fictional Example |
| Neomycin | E. coli cell-free | ~0.5 | Fictional Example |
| Paromomycin | E. coli cell-free | ~1.2 | Fictional Example |
| Amikacin | E. coli cell-free | ~2.0 | Fictional Example |
Note: The IC50 values can vary depending on the specific in vitro translation system, the template mRNA, and the experimental conditions.
Experimental Protocols
In Vitro Translation Inhibition Assay
This protocol describes a general method for determining the IC50 of an aminoglycoside antibiotic using a commercially available E. coli-based cell-free translation system.
Workflow:
Caption: Workflow for an in vitro translation inhibition assay.
Materials:
-
E. coli S30 cell-free extract system (e.g., Promega, NEB)
-
Reporter plasmid DNA or mRNA (e.g., encoding luciferase or GFP)
-
This compound or other aminoglycoside stock solution
-
Nuclease-free water
-
Microplate reader for fluorescence or luminescence detection
-
384-well or 96-well plates
Procedure:
-
Prepare a master mix: Thaw the components of the cell-free translation system on ice. Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and the reporter mRNA or DNA template according to the manufacturer's instructions.
-
Prepare serial dilutions: Prepare a series of dilutions of the this compound stock solution in nuclease-free water. The final concentrations should span a range that is expected to cover the IC50 value.
-
Set up reactions: Aliquot the master mix into the wells of a microplate. Add the serially diluted this compound or a vehicle control (water) to the respective wells.
-
Incubate: Incubate the plate at 37°C for the time recommended by the manufacturer (typically 1-2 hours).
-
Measure reporter activity: Following incubation, measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP) using a microplate reader.
-
Data analysis: Plot the reporter signal as a function of the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Ribosomal Toeprinting Assay
Toeprinting is a primer extension inhibition assay used to map the position of ribosomes on an mRNA molecule. This technique can be used to determine if a compound stalls ribosomes at specific locations.
Workflow:
Caption: Workflow for a ribosomal toeprinting assay.
Materials:
-
Purified 70S ribosomes or 30S and 50S subunits
-
In vitro transcribed mRNA with a defined primer binding site
-
Fluorescently labeled DNA primer complementary to the primer binding site
-
Initiator tRNA (tRNAfMet)
-
Initiation factors (IF1, IF2, IF3)
-
GTP
-
This compound or other aminoglycoside
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Anneal primer to mRNA: Mix the fluorescently labeled primer with the mRNA template, heat to 80°C for 2 minutes, and then cool slowly to room temperature to allow for annealing.
-
Form initiation complexes: In a reaction tube, combine the primer-annealed mRNA, 30S ribosomal subunits, initiation factors, GTP, and initiator tRNA. Incubate at 37°C to allow the formation of the 30S initiation complex. Then, add the 50S ribosomal subunits to form the 70S initiation complex.
-
Add inhibitor: Add this compound or a vehicle control to the reaction mixtures and incubate for a short period.
-
Primer extension: Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it is blocked by the stalled ribosome.
-
Analyze cDNA products: Stop the reaction and purify the cDNA products. Analyze the size of the cDNA products by denaturing PAGE. A band that appears or increases in intensity in the presence of the inhibitor represents a ribosome stall site (a "toeprint").
-
Map the stall site: By running a sequencing ladder of the same mRNA template alongside the toeprinting reactions, the precise nucleotide position of the ribosome stall can be determined.
Conclusion
This compound, as a member of the aminoglycoside family, represents a valuable tool for the detailed investigation of ribosomal function. The protocols and data presented here, while drawing from the broader knowledge of aminoglycosides due to the limited specific data on this compound, provide a solid foundation for researchers to explore the mechanisms of protein synthesis, understand antibiotic resistance, and guide the development of new antimicrobial therapies. The precise application of these techniques will undoubtedly continue to illuminate the complex and vital processes governed by the ribosome.
References
Application Notes and Protocols for Istamycin A0 Production
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the fermentation of Streptomyces tenjimariensis to produce Istamycin A0, a potent aminoglycoside antibiotic. The following sections outline the necessary microbial strain, optimized media compositions, fermentation parameters, and a detailed downstream purification process.
Overview of this compound Production
This compound is a member of the istamycin group of antibiotics, which are biosynthesized by the actinomycete Streptomyces tenjimariensis. The production process involves a submerged fermentation under aerobic conditions, followed by the isolation and purification of the target compound from the fermentation broth. Optimization of nutritional and physical parameters during fermentation is critical for achieving high yields.
Microbial Strain
The primary microorganism used for the production of istamycins, including this compound, is:
-
Strain: Streptomyces tenjimariensis SS-939 (also known as ATCC 31603).[1]
This strain has been identified as a producer of a complex of istamycin congeners.
Fermentation Protocols
Media Composition
Successful fermentation of S. tenjimariensis for istamycin production relies on carefully formulated seed and production media. Starch and soybean meal have been identified as effective carbon and nitrogen sources, respectively.[2] The use of more readily metabolized sugars like glucose can suppress antibiotic production.[2]
Table 1: Seed Culture Medium Composition [1]
| Component | Concentration (g/L) |
| Starch | 10.0 |
| Glucose | 2.0 |
| Soybean Meal | 10.0 |
| Sodium Chloride (NaCl) | 3.0 |
| Dipotassium Hydrogen Phosphate (K2HPO4) | 1.0 |
| Magnesium Sulfate Heptahydrate (MgSO4·7H2O) | 1.0 |
Table 2: Production Medium Composition
| Component | Concentration (g/L) |
| Starch | Varies (Optimization may be required) |
| Soybean Meal | Varies (Optimization may be required) |
| Palmitate | 2.0 (Optional, can double production)[2] |
| Calcium Carbonate (CaCO3) | 5.3% (w/v) |
Inoculum Development
-
Prepare a slant culture of Streptomyces tenjimariensis SS-939 on a suitable agar medium (e.g., MY medium containing 1% maltose, 0.4% yeast extract, and 1.5% agar, pH 7.2).[1]
-
Incubate the slant at 27°C for 3 days or until sufficient sporulation is observed.[1]
-
Aseptically transfer a loopful of spores or mycelia to a 500 mL Erlenmeyer flask containing 110 mL of the seed culture medium.[1]
-
Incubate the seed culture on a rotary shaker at 27°C for 48 hours.[1]
Production Fermentation
-
Inoculate the production medium with the seed culture. The optimal inoculation volume may require optimization but is a critical parameter.
-
Conduct the fermentation in a suitable bioreactor under the optimized conditions outlined in Table 3.
Table 3: Optimized Fermentation Parameters
| Parameter | Optimal Value |
| Initial pH | 6.38 |
| Incubation Temperature | 30°C |
| Agitation Speed | 200 rpm |
| Incubation Time | 6 days |
Downstream Processing and Purification of this compound
The recovery and purification of this compound from the fermentation broth is a multi-step process. A general workflow is presented below, followed by a more detailed protocol for the key ion-exchange chromatography step.
General Workflow
-
Harvest and Clarification: At the end of the fermentation, harvest the broth. Adjust the pH to 2.0 with hydrochloric acid and filter to remove mycelia and other solids, yielding a clarified broth.
-
Cation Exchange Chromatography (Capture Step): The clarified broth is passed through a cation exchange resin column to capture the positively charged istamycin molecules.
-
Elution: The bound istamycins are eluted from the resin using a high pH solution.
-
Further Purification (Polishing): Additional chromatographic steps may be necessary to separate this compound from other istamycin congeners and impurities.
Detailed Protocol for Cation Exchange Chromatography
This protocol is based on methods described for the purification of istamycins and other aminoglycoside antibiotics.
Materials:
-
Cation exchange resin: Amberlite IRC-50 (NH₄⁺ form) is a suitable choice.
-
Hydrochloric Acid (HCl) for pH adjustment.
-
1 N Aqueous Ammonia for elution.
-
Deionized water.
Procedure:
-
Resin Preparation: Pack a chromatography column with Amberlite IRC-50 resin and equilibrate it by washing with deionized water until the pH of the effluent is neutral.
-
Loading: Adjust the pH of the clarified fermentation broth to approximately 6.0-7.7 to ensure the istamycins are positively charged. Load the broth onto the equilibrated column.
-
Washing: Wash the column with several column volumes of deionized water to remove unbound impurities.
-
Elution: Elute the bound istamycins from the resin using 1 N aqueous ammonia.
-
Fraction Collection: Collect the eluate in fractions and monitor for the presence of istamycins using a suitable analytical method, such as HPLC.
-
Desalting and Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure.
Visualizations
References
Application Notes and Protocols for the Quantitative Analysis of Istamycin A0 in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istamycin A0, a component of the istamycin complex produced by Streptomyces tenjimariensis, belongs to the aminoglycoside class of antibiotics.[1][2][3] Accurate quantification of this compound in complex matrices, such as fermentation broths, is crucial for optimizing production processes, ensuring quality control, and conducting pharmacokinetic studies. This document provides a detailed application note and protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
Quantitative Data Summary
While specific concentrations of individual istamycin congeners from fermentation broth are not publicly available, a study by Nguyen et al. successfully profiled and quantified sixteen istamycin congeners. The study reported the descending order of their abundance.[1][2][3] this compound was found to be the third most abundant congener in the fermentation broth of Streptomyces tenjimariensis ATCC 31603.[1][2][3]
Table 1: Relative Abundance of Istamycin Congeners in Streptomyces tenjimariensis Fermentation Broth
| Rank of Abundance | Istamycin Congener |
| 1 | Istamycin A |
| 2 | Istamycin B |
| 3 | This compound |
| 4 | Istamycin B0 |
| 5 | Istamycin B1 |
| 6 | Istamycin A1 |
| 7 | Istamycin C |
| 8 | Istamycin A2 |
| 9 | Istamycin C1 |
| 10 | Istamycin C0 |
| 11 | Istamycin X0 |
| 12 | Istamycin A3 |
| 13 | Istamycin Y0 |
| 14 | Istamycin B3 |
| 15 | Istamycin FU-10 |
| 16 | Istamycin AP |
Note: This table indicates the relative abundance of istamycin congeners as reported in the literature.[1][2][3] Specific quantitative concentration values were not provided in the cited study.
Experimental Protocols
Sample Preparation from Fermentation Broth
This protocol is adapted from the methodology described for the extraction of istamycin congeners from S. tenjimariensis culture.
Materials:
-
Streptomyces tenjimariensis fermentation broth
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Ammonium hydroxide solution
-
Methanol
-
OASIS MCX (Mixed-Mode Cation Exchange) SPE Cartridges
-
Centrifuge
-
pH meter
-
Vacuum manifold for SPE
Protocol:
-
pH Adjustment: Adjust the pH of the whole fermentation broth to approximately 2.0 using HCl solution.
-
Centrifugation: Centrifuge the acidified broth to pellet solid materials.
-
Supernatant Collection: Carefully collect the supernatant for solid-phase extraction (SPE).
-
SPE Cartridge Conditioning: Condition the OASIS MCX SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A common wash solution is 10 mM HCl.
-
Elution: Elute the istamycin congeners from the cartridge using a methanolic ammonium hydroxide solution (e.g., 5% ammonium hydroxide in methanol).
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
This method is based on the published analytical procedure for the separation and quantification of istamycin congeners.[1][2][3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 5 mM aqueous pentafluoropropionic acid (PFPA)[1][2][3]
-
Gradient Elution: A gradient program should be optimized to achieve separation of the istamycin congeners.
-
Flow Rate: To be optimized based on column dimensions.
-
Column Temperature: To be optimized for best separation.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor and Product Ions for this compound: The specific m/z transitions for this compound need to be determined by infusing a standard into the mass spectrometer.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Visualizations
References
- 1. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In vitro Susceptibility Testing of Istamycin A0
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Istamycin A0, a member of the aminoglycoside class of antibiotics. The following methods are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in obtaining reliable and reproducible data.
Data Presentation
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) ranges for this compound against common quality control bacterial strains. These ranges are provided as an example and should be determined experimentally for each laboratory. The values are based on typical MICs observed for closely related aminoglycosides.
| Bacterial Strain | ATCC Number | This compound MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.5 - 4 |
| Staphylococcus aureus | 29213 | 0.25 - 2 |
| Pseudomonas aeruginosa | 27853 | 1 - 8 |
| Enterococcus faecalis | 29212 | 128 - >512 (for high-level resistance) |
Experimental Protocols
Accurate determination of in vitro susceptibility is crucial for the evaluation of new antimicrobial agents. The following are detailed protocols for three standard methods: Broth Microdilution, Agar Dilution, and Disk Diffusion.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
a. Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures of quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
b. Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL). The exact concentration should be chosen based on the expected MIC range.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Agar Dilution Method
Considered a gold standard for susceptibility testing, this method involves incorporating the antimicrobial agent into the agar medium.
a. Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures of quality control strains
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Inoculum replicating apparatus (optional)
-
Incubator (35°C ± 2°C)
b. Protocol:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution in a sterile diluent.
-
For each concentration, add one part of the this compound dilution to nine parts of molten MHA (held at 45-50°C). Mix thoroughly and pour into sterile petri dishes.
-
Prepare a control plate containing no antibiotic.
-
Allow the agar to solidify completely.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described for the broth microdilution method (adjusted to 0.5 McFarland standard).
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with 1-2 µL of the diluted bacterial suspension. An inoculum replicating apparatus can be used to inoculate multiple strains simultaneously.
-
-
Incubation:
-
Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that prevents the growth of a visible colony or more than one colony.
-
Disk Diffusion Method (Kirby-Bauer)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
a. Materials:
-
This compound powder
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial cultures of quality control strains
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
b. Protocol:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound to a concentration that will deliver a specific amount of the drug per disk (e.g., 30 µg). The optimal concentration should be determined experimentally.
-
Aseptically apply a precise volume (e.g., 20 µL) of the this compound solution to each sterile paper disk and allow them to dry completely in a sterile environment.
-
-
Preparation of Bacterial Inoculum and Plate Inoculation:
-
Prepare the bacterial inoculum as described for the broth microdilution method (adjusted to 0.5 McFarland standard).
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a 150 mm MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Aseptically place the this compound disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters.
-
The interpretation of the zone size as "Susceptible," "Intermediate," or "Resistant" requires the establishment of standardized interpretive criteria, which are currently not available for this compound and would need to be developed based on MIC correlation and clinical data.
-
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Agar Dilution Susceptibility Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Troubleshooting & Optimization
Technical Support Center: Enhancing Istamycin A0 Production in Streptomyces Cultures
Welcome to the technical support center for optimizing Istamycin A0 production from Streptomyces cultures. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production and offers potential solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Istamycin Yield | Suboptimal fermentation conditions. | Optimize key parameters such as initial pH, incubation temperature, and agitation rate. A recent study found that an initial pH of 6.38, a temperature of 30°C, and an agitation of 200 rpm for 6 days were optimal.[1][2] |
| Inappropriate culture medium composition. | Use a suitable medium like Aminoglycoside Production Medium or Protoplast Regeneration Medium.[1] Ensure the carbon source is starch-based, as monosaccharides like glucose can decrease production.[3] Use a slowly utilized nitrogen source like soybean meal instead of rapidly used ones such as yeast extract or peptone.[3] | |
| Incorrect precursor supplementation. | The addition of 2-deoxystreptamine (DOS) can restore Istamycin production in some low-producing isolates.[4] | |
| Inconsistent Batch-to-Batch Yield | Variability in inoculum preparation. | Standardize the spore suspension preparation and inoculation volume to ensure a consistent starting culture. |
| Fluctuation in fermentation parameters. | Calibrate and monitor pH probes, temperature controllers, and shaker speeds regularly to maintain consistent conditions. | |
| Difficulty in Istamycin Isomer Separation | Inadequate analytical methodology. | Utilize a robust analytical method such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for profiling and characterization of Istamycin congeners.[5][6] Chiral columns may be necessary for separating epimeric pairs.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal culture medium for Istamycin production?
A1: Studies have shown that Aminoglycoside Production Medium and Protoplast Regeneration Medium provide the highest specific productivity of Istamycins.[1] A medium containing starch as the carbon source and soybean meal as the nitrogen source has also been reported to be effective.[3]
Q2: How can I significantly increase the yield of Istamycins?
A2: Statistical optimization of environmental conditions using a central composite design (CCD) has been shown to dramatically increase yield. One study reported a 31-fold increase in Istamycin production by optimizing the initial pH to 6.38, incubation temperature to 30°C, and adding 5.3% CaCO₃.[1][2] Another study showed that the addition of 0.2% palmitate can double the production of Istamycins.[3]
Q3: What are the key parameters to control during fermentation?
A3: The most critical parameters to control are the initial pH of the medium, incubation temperature, agitation rate, and incubation time. Optimal values reported are an initial pH of around 6.38-7.0, a temperature of 30°C, and agitation between 200-300 rpm for 6 to 10 days.[1][2]
Q4: Can metabolic engineering be used to improve this compound yield?
A4: While specific metabolic engineering strategies for this compound are not extensively detailed in recent literature, metabolic engineering is a powerful tool for enhancing secondary metabolite production in Streptomyces.[7][8][9] This can involve regulating the life cycle, activating silent biosynthetic gene clusters, and exploring regulatory mechanisms.[7][8]
Q5: What is the biosynthetic precursor of this compound?
A5: this compound, along with Istamycin B0, are considered biosynthetic precursors to other Istamycin congeners.[5] The core structure of Istamycins contains 2-deoxystreptamine (2DOS).[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from optimization experiments.
Table 1: Optimized Fermentation Parameters for Istamycin Production
| Parameter | Optimized Value | Reference |
| Initial pH | 6.38 | [1][2] |
| Incubation Temperature | 30°C | [1][2] |
| Agitation Rate | 200 rpm | [1][2] |
| Incubation Time | 6 days | [1][2] |
| Calcium Carbonate (CaCO₃) | 5.3% | [1][2] |
Table 2: Effect of Nutritional Supplements on Istamycin Production
| Supplement | Concentration | Effect on Yield | Reference |
| Palmitate | 0.2% | Doubled production | [3] |
Experimental Protocols
Protocol 1: Statistical Optimization of Fermentation Conditions using Central Composite Design (CCD)
This protocol outlines the methodology for optimizing key environmental factors for Istamycin production.
-
One-Factor-at-a-Time (OFAT) Preliminary Studies:
-
Individually assess the effect of different culture media, incubation times, and agitation rates on Istamycin production to determine a suitable baseline.
-
-
Central Composite Design (CCD):
-
Select the most significant factors identified in OFAT studies (e.g., initial pH, incubation temperature, CaCO₃ concentration).
-
Design a CCD experiment with a set number of runs to test different combinations of these variables at different levels (e.g., low, medium, high).
-
For each run, inoculate the production medium with a standardized Streptomyces tenjimariensis spore suspension.
-
Incubate the cultures in a rotary shaker under the specified conditions for each run.
-
After the incubation period, harvest the broth and quantify the Istamycin yield using a validated analytical method like HPLC.
-
-
Data Analysis:
-
Use statistical software to analyze the results and fit a quadratic model.
-
Determine the optimal levels of each variable that maximize Istamycin production.
-
-
Model Validation:
-
Conduct an experiment using the predicted optimal conditions to verify the model's accuracy and the resulting increase in yield.
-
Visualizations
Caption: Workflow for optimizing Istamycin production.
Caption: Simplified Istamycin biosynthetic pathway.
References
- 1. Central composite design for optimizing istamycin production by Streptomyces tenjimariensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. II. Possible involvement of plasmid in istamycin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metabolic-engineering-of-streptomyces-to-enhance-the-synthesis-of-valuable-natural-products - Ask this paper | Bohrium [bohrium.com]
- 8. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toward Systems Metabolic Engineering of Streptomycetes for Secondary Metabolites Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. [PDF] Parallel pathways in the biosynthesis of aminoglycoside antibiotics | Semantic Scholar [semanticscholar.org]
Optimizing fermentation conditions for enhanced Istamycin A0 production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for enhanced Istamycin A0 production. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the fermentation process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during this compound fermentation experiments in a question-and-answer format.
Q1: My this compound yield is consistently low. What are the most likely causes?
A1: Low this compound yield can stem from several factors. Here are the most common culprits and how to address them:
-
Suboptimal Medium Composition: The carbon and nitrogen sources are critical for robust Istamycin production.
-
Carbon Source: Streptomyces tenjimariensis produces Istamycins effectively in a medium containing starch as the primary carbon source. The use of readily metabolized mono- or di-saccharides like glucose, glycerol, or maltose can substantially decrease production.[1]
-
Nitrogen Source: A slowly utilized nitrogen source, such as soybean meal, is preferable. Rapidly consumed nitrogen sources like yeast extract, peptone, or casamino acids can lead to a marked decrease in Istamycin production.[1]
-
Additives: The addition of palmitate at a concentration of 0.2% has been shown to double Istamycin production.[1]
-
-
Incorrect Fermentation Parameters: Precise control of physical parameters is essential. Recent studies have identified the following optimal conditions for Istamycin production by Streptomyces tenjimariensis:
-
pH: An initial pH of 6.38 is optimal.
-
Temperature: The ideal incubation temperature is 30°C.
-
Calcium Carbonate (CaCO₃): A concentration of 5.3% has been found to be optimal.
-
Incubation Time: Optimal production is typically achieved after 6 days.
-
Agitation: An agitation speed of 200 rpm is recommended. These optimized conditions have been reported to increase Istamycin production by up to 31-fold compared to unoptimized conditions.
-
-
Poor Inoculum Quality: The age and vitality of the seed culture significantly impact the final yield. An old or young inoculum may lack the metabolic vigor required for efficient secondary metabolite production.
Q2: I am observing excessive foaming in my fermenter. How can I control it?
A2: Foaming is a common issue in fermentation, often caused by proteins in the medium (e.g., from soybean meal or yeast extract). Uncontrolled foam can lead to contamination and loss of working volume.
-
Mechanical Foam Control: Many fermenters are equipped with mechanical foam breakers that can disrupt foam as it forms.
-
Chemical Antifoaming Agents: If mechanical control is insufficient, sterile antifoaming agents (e.g., silicone-based) can be added. It is crucial to add the minimal effective amount, as excessive use can interfere with oxygen transfer and downstream processing.
-
Process Parameters: High agitation and aeration rates can exacerbate foaming. If possible, optimize these parameters to reduce foam formation without compromising microbial growth and productivity.
Q3: My results are not reproducible between batches. What should I check?
A3: Lack of reproducibility is often linked to inconsistencies in the experimental setup. Key areas to investigate include:
-
Inoculum Preparation: Standardize your inoculum preparation protocol, including the age of the culture, spore concentration, and volume.
-
Medium Preparation: Ensure all medium components are accurately weighed and dissolved and that the final pH is correctly adjusted before sterilization.
-
Sterilization: Over-sterilization of the medium can lead to the degradation of essential nutrients or the formation of inhibitory compounds. Validate your sterilization cycle.
-
Calibration of Probes: Regularly calibrate pH, dissolved oxygen, and temperature probes to ensure accurate monitoring and control of fermentation conditions.
Q4: How can I confirm that my fermentation is producing this compound and not other analogs?
A4: A robust analytical method is necessary to identify and quantify the different Istamycin congeners. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose. A validated HPLC-MS/MS method can effectively profile and characterize the various Istamycin compounds produced in the fermentation broth of Streptomyces tenjimariensis.[2] This allows for the specific quantification of this compound and helps in optimizing the process for its enhanced production over other analogs.
Data Presentation: Optimized Fermentation Parameters
The following table summarizes the key fermentation parameters that have been optimized for enhanced Istamycin production by Streptomyces tenjimariensis.
| Parameter | Optimized Value/Range | Notes |
| Initial pH | 6.38 | Precise initial pH is critical for optimal enzyme activity and nutrient uptake. |
| Temperature | 30°C | Maintaining a constant temperature is crucial for consistent growth and production. |
| Agitation | 200 rpm | Provides adequate mixing and oxygen transfer. The optimal rate may vary with fermenter geometry. |
| Incubation Time | 6 days | Production of secondary metabolites like Istamycin typically occurs in the stationary phase. |
| Calcium Carbonate (CaCO₃) | 5.3% (w/v) | Acts as a pH buffer and may provide essential calcium ions. |
| Carbon Source | Starch | A complex carbohydrate that supports sustained growth and secondary metabolism. |
| Nitrogen Source | Soybean Meal | A slow-release nitrogen source that promotes Istamycin biosynthesis. |
| Additive | 0.2% Palmitate | Has been shown to significantly boost Istamycin yield.[1] |
Experimental Protocols
This section provides a detailed methodology for optimizing fermentation conditions using Response Surface Methodology (RSM).
Protocol: Medium Optimization using Response Surface Methodology (RSM)
Response Surface Methodology is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. A Box-Behnken design is often employed to identify the optimal levels of key medium components.
-
Screening of Significant Factors (Plackett-Burman Design):
-
Identify a broad range of potential medium components (e.g., various carbon sources, nitrogen sources, and inorganic salts).
-
Use a Plackett-Burman design to screen for the factors that have the most significant impact on this compound production. This allows for the efficient evaluation of a large number of variables in a small number of experimental runs.
-
-
Determining the Optimal Region (Steepest Ascent/Descent):
-
Once the most significant factors are identified, perform experiments along the path of steepest ascent (or descent) to move towards the general vicinity of the optimal conditions.
-
-
Optimization using Box-Behnken Design:
-
Design a Box-Behnken experiment with the significant factors identified in the screening step. Typically, three levels (low, medium, and high) are chosen for each factor.
-
Conduct the fermentation experiments according to the experimental design matrix.
-
Measure the response (this compound concentration) for each run.
-
Use statistical software to fit the experimental data to a second-order polynomial equation.
-
Analyze the model to determine the optimal concentrations of the medium components. This is often visualized using 3D response surface plots and 2D contour plots.
-
-
Verification:
-
Conduct a final fermentation experiment using the optimized medium composition to validate the model's prediction.
-
Visualizations
Istamycin Biosynthetic Pathway
The following diagram illustrates a proposed biosynthetic pathway for Istamycin, which shares similarities with the biosynthesis of other aminoglycoside antibiotics. The pathway involves a series of enzymatic modifications of a 2-deoxystreptamine core.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Fermentation Optimization
This diagram outlines the logical flow of experiments for optimizing this compound production.
Caption: Experimental workflow for fermentation optimization.
References
Troubleshooting peak tailing in Istamycin A0 HPLC analysis
Technical Support Center: Istamycin A0 HPLC Analysis
Welcome to the technical support center for this compound HPLC analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing in the HPLC analysis of this compound?
A1: The most common cause of peak tailing for this compound is secondary interaction between the analyte and the HPLC column's stationary phase.[1] this compound is an aminoglycoside, which is a polar and basic compound containing amino groups.[2][3] These basic functional groups can interact strongly with residual acidic silanol groups present on the surface of silica-based columns (e.g., C18), especially if the silanols are ionized.[4][5][6] This secondary retention mechanism slows down a portion of the analyte molecules, resulting in an asymmetrical, tailing peak.[6]
Q2: How does the mobile phase pH influence the peak shape of this compound?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of basic compounds like this compound.
-
Silanol Group Ionization: At higher pH values, the acidic silanol groups on the silica surface become deprotonated (ionized), creating negatively charged sites (-Si-O⁻) that strongly attract the positively charged this compound, leading to significant tailing.[7][8]
-
Analyte Ionization: The ionization state of this compound is also pH-dependent. For optimal peak shape, it is recommended to work at a pH that is at least 2 units away from the analyte's pKa.[9]
-
Recommended pH: Operating at a low pH (e.g., pH 2-3) is generally recommended.[5][10] This suppresses the ionization of the silanol groups, minimizing the secondary interactions that cause peak tailing.[8][10]
Q3: What type of HPLC column is recommended to minimize peak tailing for this compound?
A3: Column selection is crucial for analyzing basic compounds.
-
End-Capped, High-Purity Silica Columns: Modern "Type B" silica columns that are highly purified and extensively end-capped are the standard choice.[5][10] End-capping chemically converts many of the active residual silanol groups into less polar groups, significantly reducing their ability to interact with basic analytes.[4]
-
Alternative Stationary Phases: For highly polar compounds, consider columns specifically designed for polar analyte retention, such as those with an "AQ" designation that are stable in highly aqueous mobile phases.[11][12] Other options include columns with hybrid stationary phases or polymer-based columns, which have fewer or no silanol groups.[5][13]
Q4: All the peaks in my chromatogram are tailing, not just the this compound peak. What does this indicate?
A4: If all peaks exhibit tailing, the issue is likely a physical problem within the HPLC system rather than a chemical interaction specific to your analyte.[14][15] Common causes include:
-
Column Void or Bed Deformation: A void can form at the column inlet, or the packing bed can be disturbed, disrupting the sample flow path.[10][16]
-
Blocked Frit: The inlet frit of the column or guard column may be partially blocked by particulates from the sample or mobile phase.[4][15]
-
Extra-Column Volume: Excessive volume in the tubing and fittings between the injector, column, and detector can lead to peak broadening and tailing.[10][17]
Q5: Could my sample injection be the cause of the peak tailing?
A5: Yes, the sample itself can induce peak asymmetry.
-
Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase, leading to peak distortion, often observed as peak fronting but sometimes as tailing.[1][16][18]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[1] It is always best to dissolve the sample in the initial mobile phase if possible.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your this compound analysis.
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| Only the this compound peak is tailing. | Secondary Silanol Interactions | Lower the mobile phase pH to < 3 using an additive like 0.1% formic or trifluoroacetic acid.[9][10] | Symmetrical peak shape due to suppression of silanol ionization. |
| Increase the buffer concentration (e.g., 10-25 mM ammonium formate) to maintain stable pH and increase ionic strength.[7][10] | Improved peak symmetry by masking silanol sites. | ||
| Switch to a modern, high-purity, fully end-capped column or a column with an alternative stationary phase (e.g., hybrid, polymer).[4][5] | Minimized tailing due to fewer active sites. | ||
| The this compound peak is broad or tails, and the shape worsens with increased sample concentration. | Column Overload | Reduce the injection volume or dilute the sample and reinject.[1][9] | Restored Gaussian peak shape at a lower concentration. |
| Use a column with a larger internal diameter or a stationary phase with a higher capacity.[16] | Improved peak shape at higher sample loads. | ||
| All peaks in the chromatogram are tailing or distorted. | Physical Column Issue (Void/Blockage) | Remove the guard column (if used) and re-run the analysis. If the problem is resolved, replace the guard column.[10][19] | Symmetrical peaks confirm the guard column was the issue. |
| Disconnect the column from the detector, reverse it, and flush with a strong solvent to waste (check manufacturer's instructions first).[4][10] | Restored peak shape if the inlet frit was blocked. | ||
| If flushing fails, replace the analytical column.[4] | Symmetrical peaks on the new column confirm the old one was compromised. | ||
| All peaks are broad and tailing, especially at high flow rates. | Extra-Column Volume | Ensure all fittings are properly installed and not mismatched.[10] | Sharper peaks. |
| Minimize the length and internal diameter of all tubing, especially between the column and the detector.[10][17] | Reduced peak broadening and improved symmetry. |
Experimental Protocols
Recommended Starting HPLC Method for this compound
This protocol provides a robust starting point for method development, designed to minimize peak tailing.
-
HPLC System: Standard Analytical HPLC or UHPLC system.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm length x 4.6 mm ID, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Diluent: Mobile Phase A or Water/Acetonitrile (95:5 v/v).
-
Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as this compound lacks a strong UV chromophore.
Protocol for Column Flushing and Regeneration
If a column frit blockage or contamination is suspected, this flushing procedure can help restore performance. Warning: Always check the column manufacturer's guidelines to confirm solvent compatibility and whether the column can be back-flushed.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.
-
Reverse Column: Connect the column outlet to the pump outlet to perform a back-flush.
-
Flush Sequentially: Flush the column with at least 10-20 column volumes of each of the following solvents at a low flow rate (e.g., 0.5 mL/min):
-
HPLC-grade Water (to remove buffers)
-
Isopropanol (intermediate polarity solvent)
-
Acetonitrile (to remove non-polar residues)
-
Isopropanol (to transition back)
-
HPLC-grade Water
-
-
Re-orient and Equilibrate: Return the column to its normal flow direction, reconnect it to the system (but not the detector yet), and flush with the initial mobile phase until the baseline is stable.
-
Reconnect Detector: Once the system is stable, reconnect the column to the detector and allow the entire system to equilibrate before running samples.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of peak tailing in your HPLC analysis.
A logical workflow for troubleshooting peak tailing in HPLC analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Buy Istamycin AO [smolecule.com]
- 3. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. hplc.eu [hplc.eu]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 12. welch-us.com [welch-us.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. youtube.com [youtube.com]
- 19. waters.com [waters.com]
Overcoming challenges in the purification of Istamycin A0
Welcome to the technical support center for the purification of Istamycin A0. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges associated with the purification of this potent aminoglycoside antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound from fermentation broth?
A1: The primary challenges in this compound purification stem from its inherent chemical properties and the complexity of the fermentation broth. As an aminoglycoside, this compound is highly polar and lacks a significant UV chromophore, making detection and separation by standard reversed-phase HPLC difficult.[1][2][3] Furthermore, it is often present in a complex mixture of structurally similar congeners (e.g., Istamycin A, B, B0, etc.) produced by Streptomyces tenjimariensis, which can co-elute during chromatography.[4][5][6] Adhesion to negatively charged surfaces, such as silica, can also lead to poor recovery and peak tailing.[1]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A multi-step chromatographic approach is typically necessary. Initial capture from the clarified fermentation broth can be achieved using cation-exchange chromatography, which leverages the basic amine groups of this compound.[6] For separating this compound from its closely related congeners, normal-phase chromatography on silica gel has been shown to be effective.[6] Additionally, reversed-phase HPLC using a C18 column with an ion-pairing agent, such as pentafluoropropionic acid, in the mobile phase can be used for high-resolution separation and analysis.[4][5]
Q3: How can I improve the detection of this compound during chromatography, given its poor UV absorbance?
A3: Since this compound lacks a strong UV chromophore, alternative detection methods are recommended.[2][3] Evaporative Light Scattering Detection (ELSD) is a suitable technique for detecting non-volatile compounds like this compound. Mass Spectrometry (MS) is another powerful tool that provides both sensitive detection and mass information for peak identification.[4][5] Pre-column or post-column derivatization to introduce a chromophore is also an option, though it adds complexity to the workflow.[2][3]
Q4: What are the critical parameters to control for maintaining the stability of this compound during purification?
Troubleshooting Guides
Problem 1: Low Recovery of this compound after Cation-Exchange Chromatography
| Possible Cause | Troubleshooting Step |
| Incomplete Elution | Increase the ionic strength of the elution buffer by performing a step or gradient elution with a higher salt concentration (e.g., 0.1 M to 1.0 M NaCl or NH4Cl). |
| Irreversible Binding | Check the pH of your buffers. Ensure the pH of the elution buffer is high enough to neutralize the positive charges on the this compound molecule, facilitating its release from the resin. A pH shift in the elution buffer can be effective. |
| Column Overload | Reduce the amount of crude extract loaded onto the column. Determine the binding capacity of your cation-exchange resin for this compound. |
| Degradation on Column | Assess the stability of this compound under the binding and elution conditions. Consider performing the chromatography at a lower temperature (e.g., 4 °C). |
Problem 2: Poor Separation of this compound from Other Congeners on Silica Gel
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Optimize the mobile phase composition. A common solvent system for separating istamycins is a mixture of chloroform, methanol, and aqueous ammonia.[6] Systematically vary the proportions of these solvents to improve resolution. |
| Poor Peak Shape (Tailing) | The basic amine groups of this compound can interact strongly with acidic silanol groups on the silica surface, leading to tailing. The addition of a small amount of a basic modifier, like aqueous ammonia, to the mobile phase can mitigate this effect.[6] |
| Column Inefficiency | Ensure the silica gel column is packed uniformly. Use a smaller particle size silica for higher resolution, though this will increase backpressure. |
| Sample Overload | Overloading the column can lead to broad, overlapping peaks. Reduce the sample load to improve separation. |
Problem 3: Inconsistent Retention Times in Reversed-Phase HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Mobile Phase Inconsistency | Ensure the mobile phase is prepared fresh and consistently for each run, especially the concentration of the ion-pairing agent (e.g., 5 mM pentafluoropropionic acid).[4][5] Thoroughly mix and degas the mobile phase. |
| Column Equilibration | The column must be fully equilibrated with the mobile phase containing the ion-pairing agent before each injection. This can take a significant amount of time. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as temperature can affect retention times in reversed-phase chromatography. |
| Column Degradation | The use of ion-pairing agents can sometimes lead to faster column degradation. If retention times continue to shift, consider replacing the column. |
Experimental Protocols
Protocol 1: Purification of this compound from Fermentation Broth
This protocol is a generalized procedure based on common methods for aminoglycoside purification and specific information available for the istamycin complex.[5][6]
-
Preparation of Crude Extract:
-
Centrifuge the Streptomyces tenjimariensis fermentation broth to remove mycelia and other solids.
-
Adjust the pH of the supernatant to acidic (e.g., pH 2-3) with an appropriate acid.
-
Apply the acidified supernatant to a cation-exchange resin (e.g., Amberlite IRC-50) in the ammonium form.
-
Wash the resin with deionized water to remove neutral and acidic impurities.
-
Elute the istamycin complex with a basic solution, such as 0.2N to 1N aqueous ammonia.
-
Concentrate the eluate under reduced pressure to obtain the crude istamycin complex.
-
-
Separation of Istamycin Congeners by Normal-Phase Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude istamycin complex in a small volume of the mobile phase.
-
Load the sample onto the silica gel column.
-
Elute the column with a mobile phase consisting of the lower phase of a chloroform-methanol-17% aqueous ammonia (2:1:1 by volume) mixture.[6]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC-MS to identify the fractions containing this compound.
-
Pool the pure fractions and concentrate to yield purified this compound.
-
Data Presentation
Table 1: Representative Data for a Two-Step Purification of this compound
| Purification Step | Total Protein (mg) | This compound (mg) | Specific Activity (units/mg) | Yield (%) | Purity (%) |
| Clarified Supernatant | 5000 | 100 | 20 | 100 | 2 |
| Cation-Exchange | 500 | 85 | 170 | 85 | 17 |
| Silica Gel Chromatography | 25 | 60 | 2400 | 60 | 95 |
Note: The data presented in this table is for illustrative purposes and will vary depending on the specific fermentation and purification conditions.
Visualizations
This compound Purification Workflow
Caption: Figure 1. General Workflow for this compound Purification
Troubleshooting Logic for Poor Separation of Istamycin Congeners
Caption: Figure 2. Troubleshooting Poor Separation of Istamycins
References
- 1. researchgate.net [researchgate.net]
- 2. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 3. Chromatographic methods for analysis of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GB2048855A - Istamycins - Google Patents [patents.google.com]
Istamycin A0 Aqueous Solution Stability: Technical Support Center
Welcome to the technical support center for Istamycin A0. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
The stability of this compound, like other aminoglycoside antibiotics, can be influenced by several factors. These include:
-
pH: The pH of the solution can significantly impact the rate of degradation. Extreme pH values (highly acidic or alkaline) are likely to accelerate hydrolysis of the glycosidic bonds or other sensitive functional groups.
-
Temperature: Higher temperatures typically increase the rate of chemical degradation. For long-term storage, refrigeration or freezing is generally recommended.
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation. It is advisable to protect solutions from light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. Using de-gassed solvents or inert gas blanketing can mitigate this.
-
Excipients: The presence of other components in the formulation, such as buffers, metal ions, or other active ingredients, can either stabilize or destabilize this compound.
Q2: I am observing a rapid loss of potency in my this compound stock solution. What are the likely causes and how can I troubleshoot this?
A rapid loss of potency is a common issue and can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the cause.
Q3: What are the expected degradation products of this compound in an aqueous solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, aminoglycosides can undergo hydrolysis of their glycosidic linkages, leading to the separation of the aminocyclitol ring from the sugar moieties. Other potential degradation reactions include oxidation and modifications of the amino groups.
Q4: Are there any recommended storage conditions for aqueous solutions of this compound?
Based on general knowledge of aminoglycoside stability, the following storage conditions are recommended to enhance stability:
-
Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles.
-
pH: While the optimal pH for this compound stability is not definitively established, maintaining the pH of the solution within a mildly acidic to neutral range (e.g., pH 5.0-7.0) is a reasonable starting point for stability studies.
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
-
Inert Atmosphere: For sensitive applications, consider preparing solutions with de-gassed water and storing them under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: Loss of this compound Potency
If you are experiencing a loss of this compound potency in your aqueous solutions, follow these troubleshooting steps:
| Observed Issue | Potential Cause | Recommended Action |
| Rapid degradation of freshly prepared solution | Incorrect pH of the solvent. | Measure the pH of your solution. Adjust to a neutral or mildly acidic pH using a suitable buffer system. |
| High storage temperature. | Prepare and store solutions at a lower temperature (e.g., on ice for immediate use, or at 2-8°C for short-term storage). | |
| Contaminated solvent or glassware. | Use high-purity water (e.g., HPLC-grade) and thoroughly cleaned or sterile glassware. | |
| Gradual loss of potency over time | Sub-optimal storage conditions. | Review your storage procedures. Ensure solutions are protected from light and stored at the recommended temperature. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. | |
| Oxidative degradation. | Prepare solutions with de-gassed solvents and consider flushing the headspace of the storage container with an inert gas. | |
| Inconsistent results between experiments | Variability in solution preparation. | Standardize your protocol for solution preparation, including the source and purity of reagents, pH adjustment, and final concentration. |
| Analytical method variability. | Ensure your analytical method (e.g., HPLC) is validated for stability indicating purposes and that the system is properly calibrated. |
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in Aqueous Solution
This protocol outlines a fundamental experiment to assess the stability of this compound under different pH and temperature conditions.
1. Materials:
- This compound reference standard
- HPLC-grade water
- Phosphate buffer (pH 5.0, 7.0) and acetate buffer (pH 4.0)
- Calibrated pH meter
- HPLC system with a suitable column (e.g., C18) and detector (e.g., MS or UV-Vis with derivatization)
- Temperature-controlled incubators/water baths (25°C and 40°C)
- Refrigerator (4°C)
- Amber glass vials
2. Procedure:
- Preparation of Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a concentrated stock solution (e.g., 1 mg/mL).
- Preparation of Test Solutions: Dilute the stock solution with the respective buffers (pH 4.0, 5.0, and 7.0) to a final concentration of 100 µg/mL in amber vials.
- Initial Analysis (T=0): Immediately analyze an aliquot of each test solution using a validated HPLC method to determine the initial concentration of this compound.
- Storage: Store the vials at different temperatures: 4°C, 25°C, and 40°C.
- Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week, 2 weeks), withdraw an aliquot from each vial and analyze it by HPLC.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each condition.
Quantitative Data Summary
The following tables present illustrative data from a hypothetical stability study of this compound. This data is for example purposes only and may not reflect the actual stability profile.
Table 1: Effect of pH on the Stability of this compound (% Remaining) at 40°C
| Time (hours) | pH 4.0 | pH 5.0 | pH 7.0 |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 95.2 | 98.5 | 96.1 |
| 48 | 88.9 | 96.2 | 91.5 |
| 72 | 82.1 | 94.0 | 85.3 |
| 168 (1 week) | 65.7 | 88.1 | 70.2 |
Table 2: Effect of Temperature on the Stability of this compound (% Remaining) at pH 5.0
| Time (days) | 4°C | 25°C | 40°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.1 | 98.5 |
| 3 | 99.5 | 97.5 | 94.0 |
| 7 | 99.1 | 94.8 | 88.1 |
| 14 | 98.5 | 90.2 | 77.5 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothetical degradation pathways for this compound.
Addressing low bioactivity in isolated Istamycin A0 batches
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the bioactivity of isolated Istamycin A0 batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its bioactivity compare to other Istamycins?
This compound is a member of the istamycin family of aminoglycoside antibiotics produced by the marine actinomycete Streptomyces tenjimariensis. It is a biosynthetic precursor to the more potent Istamycin A.[1] The bioactivity of this compound is significantly lower than that of Istamycin A and B. Reports indicate that this compound has approximately 1/200th the antibacterial activity of Istamycin A against Bacillus subtilis.[1]
Q2: My isolated batch of what I believe is Istamycin A is showing low bioactivity. What could be the reason?
Low bioactivity in a batch expected to be Istamycin A could be due to a high proportion of the less active precursor, this compound. This can occur during the fermentation and purification process. Istamycin A is synthesized from this compound through the addition of a glycyl group.[1] Incomplete conversion during biosynthesis or degradation of Istamycin A back to its precursor under certain conditions could lead to a final product with diminished activity. Other potential reasons include the presence of impurities, degradation of the active compound, or issues with the bioassay itself.
Q3: How can I assess the purity of my Istamycin batch?
The purity of an Istamycin batch, and the relative amounts of this compound, A, and other congeners, can be determined using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). A gradient elution on a C18 column is a common method for separating and quantifying the different istamycin components in a fermentation broth or a purified sample.[2][3]
Q4: What are the optimal storage conditions for Istamycin compounds?
While specific stability data for this compound is limited, general guidelines for aminoglycoside antibiotics recommend storing them as a dry powder at -20°C. Solutions should be prepared fresh for use. If storage of a solution is necessary, it should be aliquoted and stored at -20°C for a short period. Avoid repeated freeze-thaw cycles. The stability of aminoglycosides in solution can be affected by pH and temperature.
Troubleshooting Guide: Low Bioactivity in Istamycin Batches
This guide provides a step-by-step approach to identifying and resolving issues of low bioactivity in your this compound or related Istamycin batches.
Problem: An isolated batch of Istamycin exhibits significantly lower antibacterial activity than expected.
Workflow for Troubleshooting Low Bioactivity
Caption: A stepwise guide to troubleshooting low bioactivity in Istamycin batches.
Data Presentation
Table 1: Comparative Bioactivity of Istamycin Congeners
| Compound | Relative Antibacterial Activity (vs. Istamycin A) | Key Structural Difference from Istamycin A |
| Istamycin A | 1 | Glycyl group at the 4-position |
| Istamycin B | High (comparable to A)[4][5] | Stereoisomer of Istamycin A |
| This compound | ~1/200[1] | Lacks the glycyl group at the 4-position[1] |
| Istamycin B0 | ~1/200 (of Istamycin B)[1] | Lacks the glycyl group at the 4-position |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
This compound batch (and reference standard)
-
Susceptible bacterial strain (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution Series:
-
Prepare a stock solution of the this compound batch in a suitable solvent (e.g., sterile water).
-
Perform serial twofold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Alternatively, a plate reader can be used to measure the optical density at 600 nm.
-
Protocol 2: Purity Assessment by HPLC-MS/MS
This protocol outlines a method for the separation and identification of Istamycin congeners.[2]
Instrumentation:
-
High-Performance Liquid Chromatograph with a C18 column (e.g., Acquity CSH C18)
-
Mass Spectrometer (e.g., Ion Trap) with Electrospray Ionization (ESI)
Mobile Phase:
-
Solvent A: 5 mM aqueous pentafluoropropionic acid
-
Solvent B: 50% acetonitrile
Procedure:
-
Sample Preparation:
-
Dissolve the isolated this compound batch in the mobile phase to a known concentration.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Run a gradient elution program, adjusting the ratio of Solvent A to Solvent B to achieve separation of the Istamycin congeners.
-
Monitor the eluent using both UV detection and mass spectrometry.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion mode.
-
Identify this compound, A, B, and other congeners based on their specific mass-to-charge ratios (m/z).
-
Quantify the relative abundance of each congener by integrating the peak areas from the chromatogram.
-
Signaling Pathways and Mechanisms of Inactivation
Low bioactivity can also be a result of bacterial resistance mechanisms that inactivate the antibiotic. For aminoglycosides like Istamycin, the primary mechanism of acquired resistance is enzymatic modification.
Enzymatic Inactivation of Aminoglycosides
Bacteria can produce enzymes that modify the structure of aminoglycosides, preventing them from binding to their ribosomal target. The three main classes of these enzymes are:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group from acetyl-CoA to an amino group on the antibiotic.
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group from ATP to a hydroxyl group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenylyl group from ATP to a hydroxyl group.
References
- 1. GB2048855A - Istamycins - Google Patents [patents.google.com]
- 2. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]
- 5. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Istamycin A0 Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Istamycin A0. The following sections offer solutions to common issues encountered during mobile phase optimization and method development.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a reversed-phase column?
A typical starting point for the analysis of this compound and its related compounds on a C18 column involves a gradient elution. A common mobile phase consists of an aqueous component containing an ion-pairing agent and an organic modifier. For example, a gradient of 5 mM aqueous pentafluoropropionic acid and acetonitrile has been successfully used.[1][2]
Q2: Why is my this compound peak showing poor retention on a C18 column?
This compound is a highly polar aminoglycoside antibiotic.[2] Due to its hydrophilic nature, it has a low affinity for the non-polar stationary phase of a C18 column, leading to poor retention. To address this, consider the following:
-
Introduce an Ion-Pairing Agent: Adding an ion-pairing reagent, such as heptafluorobutyric acid (HFBA) or sodium 1-pentanesulfonate, to the mobile phase can enhance retention by forming a less polar complex with the ionized analyte.
-
Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative chromatographic technique that is well-suited for the separation of highly polar compounds like this compound.[2]
Q3: How does the pH of the mobile phase affect the retention of this compound?
The pH of the mobile phase significantly influences the retention time of ionizable compounds like this compound. As a basic compound, the charge state of this compound changes with pH. At a lower pH, the amine groups are protonated, and at a higher pH, they are in their free base form. This change in ionization affects the interaction with the stationary phase. It is crucial to control the mobile phase pH to ensure consistent and reproducible retention times.
Q4: What are the common causes of peak tailing for this compound?
Peak tailing for basic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte's amine groups and residual silanol groups on the silica-based stationary phase. To mitigate this, you can:
-
Operate at a low pH: A low pH (around 2-3) can suppress the ionization of silanol groups, minimizing secondary interactions.
-
Use an end-capped column: These columns have fewer free silanol groups.
-
Add a mobile phase modifier: A small amount of a basic compound, like triethylamine (TEA), can be added to the mobile phase to compete with the analyte for active silanol sites.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column. | - Lower the mobile phase pH (e.g., to 2.5-3.5).- Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations.- Use a modern, high-purity, end-capped C18 column. |
| Poor Peak Shape (Fronting) | Sample overload. | - Reduce the concentration of the injected sample.- Increase the column's loading capacity by using a column with a larger internal diameter. |
| Poor Resolution Between this compound and Related Compounds | Inadequate mobile phase composition or gradient. | - Optimize the gradient profile (steeper or shallower).- Adjust the concentration of the organic modifier.- Experiment with different ion-pairing agents or their concentrations. |
| Inconsistent Retention Times | Fluctuation in mobile phase pH or composition. | - Ensure accurate and consistent preparation of the mobile phase.- Use a buffered mobile phase to maintain a stable pH.- Check the HPLC pump for proper functioning and mixing. |
| No Peak Detected | Analyte not eluting or detector issue. | - Ensure the mobile phase is strong enough to elute the compound.- For highly polar compounds, consider HILIC as an alternative to reversed-phase.- Check detector settings and lamp functionality. Since this compound lacks a strong chromophore, derivatization or alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) may be necessary. |
Experimental Protocols
Method for Profiling Istamycin Congeners by HPLC-MS/MS
This protocol is based on a validated method for the robust profiling and characterization of Istamycin congeners.[1][2]
-
Column: Acquity CSH C18 column
-
Mobile Phase A: 5 mM aqueous pentafluoropropionic acid
-
Mobile Phase B: 50% Acetonitrile
-
Elution: Gradient elution
-
Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Data Presentation
Table 1: Effect of Mobile Phase Additives on this compound Peak Shape and Retention (Illustrative Data)
| Mobile Phase Composition | Retention Time (min) | Peak Asymmetry | Resolution (from nearest impurity) |
| 50:50 Acetonitrile:Water | 1.8 | 2.5 (Tailing) | 0.8 |
| 50:50 Acetonitrile:Water with 0.1% Formic Acid | 2.1 | 1.8 (Tailing) | 1.1 |
| 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic Acid | 3.5 | 1.2 | 1.7 |
| 50:50 Acetonitrile:Water with 5mM Heptafluorobutyric Acid | 4.2 | 1.1 | 2.1 |
Note: This table presents illustrative data to demonstrate the expected effects of mobile phase additives. Actual results may vary based on the specific column and HPLC system used.
Visualizations
Caption: Troubleshooting workflow for this compound mobile phase optimization.
Caption: Logical relationships in addressing peak tailing for this compound.
References
Technical Support Center: Enhancing the Resolution of Istamycin Congeners in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the liquid chromatography-mass spectrometry (LC-MS) analysis of Istamycin congeners.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good resolution for Istamycin congeners?
A1: The primary challenges stem from the high polarity and structural similarity of Istamycin congeners. These characteristics can lead to poor retention on traditional reversed-phase columns, peak tailing due to interactions with residual silanols on the stationary phase, and co-elution of closely related isomers and epimers.
Q2: What type of LC column is recommended for Istamycin analysis?
A2: A C18 column, such as an Acquity CSH C18, has been shown to be effective, particularly when used with an ion-pairing agent in the mobile phase.[1][2][3] For the separation of epimeric pairs, a macrocyclic glycopeptide-bonded chiral column is recommended.[1][2][3]
Q3: Why is the mobile phase composition critical for the separation of Istamycin congeners?
A3: The mobile phase composition, including pH and ionic strength, is crucial for controlling the interactions between the highly polar, basic Istamycin molecules and the stationary phase. High ionic strength can suppress unwanted ionic interactions, leading to improved peak shape and retention.[3] The pH of the mobile phase can significantly affect the ionization state of the analytes and, consequently, their retention and the sensitivity of detection.[3] Using a high-pH mobile phase (pH > 11) can enhance the separation of aminoglycoside isomers by increasing their hydrophobicity and minimizing electrostatic interactions.[4]
Q4: What are typical mass spectrometry parameters for the detection of Istamycin congeners?
A4: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of Istamycin congeners. The mass spectrometer is often operated in selected reaction monitoring (SRM) mode for enhanced selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each congener.[5]
Troubleshooting Guide
Problem 1: Poor Resolution and Co-elution of Congeners
Q: My Istamycin congeners are co-eluting or showing very poor separation. What steps can I take to improve the resolution?
A: Poor resolution is a common issue. Here is a step-by-step guide to address it:
-
Optimize the Mobile Phase:
-
Increase Ionic Strength: High ionic strength in the mobile phase can minimize secondary ionic interactions between the ionized aminoglycosides and the stationary phase, which improves peak shape and retention.[3]
-
Adjust pH: Experiment with the mobile phase pH. A high-pH mobile phase (e.g., using an ammonia solution up to pH 11.8) can improve the separation of isomers by neutralizing the amine groups and enhancing hydrophobicity differences.[4]
-
Incorporate an Ion-Pairing Agent: The use of an ion-pairing agent like pentafluoropropionic acid (PFPA) has been demonstrated to be effective in improving the retention and resolution of Istamycin congeners on C18 columns.[1][2][3]
-
-
Modify the Gradient Elution Program:
-
Decrease the Gradient Slope: A shallower gradient (slower increase in the percentage of organic solvent) can provide more time for the congeners to separate on the column.
-
Incorporate an Isocratic Hold: Introduce an isocratic hold at a low organic phase concentration at the beginning of the run to improve the focusing of the analytes on the column head.
-
-
Consider a Different Column:
-
Chiral Column for Epimers: If you are dealing with epimeric pairs, a standard C18 column may not be sufficient. A macrocyclic glycopeptide-bonded chiral column has been shown to be effective for separating these isomers.[1][2][3]
-
Smaller Particle Size: Columns with smaller particle sizes generally offer higher efficiency and can lead to better resolution.[6]
-
Problem 2: Asymmetric Peak Shapes (Peak Tailing)
Q: I am observing significant peak tailing for my Istamycin congeners. What is the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the basic amine groups of the Istamycin congeners and acidic residual silanol groups on the silica-based stationary phase.
-
Mobile Phase Modification:
-
Increase Ionic Strength/Use a Buffer: A higher ionic strength mobile phase can help to shield the silanol groups and reduce these unwanted interactions.
-
High pH Mobile Phase: Using a mobile phase with a high pH will deprotonate the silanol groups, minimizing the electrostatic interactions that cause tailing.[4]
-
-
Use a Modern, End-Capped Column:
-
Check for System Issues:
-
Dead Volume: Ensure that all fittings and tubing are properly connected to minimize dead volume, which can contribute to peak broadening and tailing.[7]
-
Problem 3: Low Sensitivity and Poor Signal-to-Noise
Q: The sensitivity of my assay is low, and I am struggling to detect low-abundance congeners. How can I improve the signal intensity?
A: Low sensitivity can be due to a variety of factors, from sample preparation to MS settings.
-
Optimize Mass Spectrometer Parameters:
-
Tune the Instrument: Ensure that the mass spectrometer is properly tuned for the specific m/z ranges of your Istamycin congeners.[8]
-
Optimize ESI Source Conditions: Systematically optimize the ESI source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the ionization efficiency of the Istamycin congeners.[9]
-
Optimize Collision Energies: For MS/MS analysis, optimize the collision energy for each specific precursor-product ion transition to achieve the highest fragment ion intensity.[8]
-
-
Improve Chromatographic Peak Shape:
-
Sharper peaks result in a higher signal intensity for a given amount of analyte.[7] Implement the strategies for improving peak shape discussed in the previous section.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize a suitable SPE protocol to concentrate the analytes and remove matrix components that could cause ion suppression.
-
Quantitative Data Summary
The following table summarizes the mass-to-charge ratios (m/z) for precursor and product ions of various Istamycin congeners, which are useful for setting up SRM methods.[5]
| Istamycin Congener | Precursor Ion (m/z) | Product Ion (m/z) |
| IST-FU-10 | 325.3 | 145.1 |
| IST-A1 / IST-B1 | 418.3 | 126.2 |
| IST-C1 | 432.3 | 140.2 |
| IST-A0 / IST-B0 | 333.3 | 126.2 |
| IST-C0 | 347.3 | 140.2 |
| IST-A3 / IST-B3 | 417.3 | 126.2 |
| IST-X0 / IST-Y0 | 319.3 | 112.1 |
| IST-A / IST-B | 390.3 | 126.2 |
| IST-C | 404.3 | 140.2 |
| IST-A2 | 433.3 | 126.2 |
| IST-AO | 338.3 | 145.1 |
| IST-KL1 | 337.3 | 144.1 |
Experimental Protocols
Method 1: Profiling of Istamycin Congeners using a C18 Column [1][2][3]
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: Acquity CSH C18 column
-
Mobile Phase A: 5 mM aqueous pentafluoropropionic acid
-
Mobile Phase B: 50% acetonitrile
-
Gradient: A gradient elution program should be optimized to achieve the best separation.
-
Mass Spectrometer: Electrospray ionization ion trap tandem mass spectrometer
-
Ionization Mode: Positive ESI
Method 2: Separation of Istamycin Epimers [1][2][3]
-
LC System: HPLC system
-
Column: Macrocyclic glycopeptide-bonded chiral column
-
Mobile Phase and Gradient: The mobile phase and gradient should be optimized for the specific chiral separation.
-
Mass Spectrometer: Electrospray ionization ion trap tandem mass spectrometer
-
Ionization Mode: Positive ESI
Visualizations
Caption: Troubleshooting workflow for enhancing the resolution of Istamycin congeners.
Caption: General experimental workflow for the LC-MS analysis of Istamycin congeners.
References
- 1. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Troubleshooting variability in Istamycin A0 bioassay results
Welcome to the Technical Support Center for the Istamycin A0 bioassay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the bioassay of this compound, an aminoglycoside antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound bioassay?
A1: The bioassay for this compound, like other antibiotic assays, is based on the principle of microbial growth inhibition. The potency of this compound is determined by measuring its ability to inhibit the growth of a susceptible microorganism. This is typically done using either an agar diffusion method (cylinder-plate or disk diffusion) or a turbidimetric method. In the agar diffusion method, the diameter of the zone of growth inhibition around a known concentration of this compound is compared to that of a standard preparation. In the turbidimetric method, the inhibition of microbial growth in a liquid culture is measured as a change in turbidity.
Q2: Which microorganisms are suitable for the this compound bioassay?
A2: While a specific test organism for this compound is not universally defined in all literature, susceptible strains commonly used for aminoglycoside testing are recommended. These include:
-
Staphylococcus aureus ATCC 29213: A common quality control strain for Gram-positive bacteria.
-
Pseudomonas aeruginosa ATCC 27853: A standard quality control strain for Gram-negative bacteria, known for its relevance in aminoglycoside testing.[1]
The choice of organism may depend on the specific application of the assay. It is crucial to use a standardized and well-characterized strain to ensure assay reproducibility.
Q3: What are the critical parameters that can affect the results of an this compound bioassay?
A3: Several factors can introduce variability into an antibiotic bioassay. Key parameters to control include:
-
Inoculum Density: The concentration of the microbial suspension used to inoculate the assay medium is critical. A high density can lead to smaller or indistinct zones of inhibition, while a low density might result in overly large zones.
-
Agar Medium Composition and pH: The composition of the growth medium, including the concentration of divalent cations (Ca²⁺ and Mg²⁺) and its pH, can significantly impact the activity of aminoglycosides.[2][3] The pH of the medium should be maintained between 7.2 and 7.4 for optimal performance.[4]
-
Agar Depth: In agar diffusion assays, the thickness of the agar layer affects the diffusion of the antibiotic. A standardized depth (typically 4 mm) is necessary for consistent results.[4][5]
-
Incubation Conditions: Temperature and duration of incubation must be carefully controlled to ensure uniform microbial growth.[6]
-
Standard and Sample Preparation: Accurate preparation of the this compound standard and sample solutions is fundamental for an accurate potency determination.
Troubleshooting Guide
This guide addresses common problems encountered during this compound bioassays, providing potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No zones of inhibition or very small zones | 1. Inactive Antibiotic: The this compound standard or sample may have degraded. 2. Resistant Test Organism: The microbial strain used may be resistant to this compound. 3. High Inoculum Density: The concentration of the bacterial suspension is too high. 4. Incorrect Incubation: The incubation temperature or time may be suboptimal for bacterial growth or antibiotic activity. | 1. Prepare fresh antibiotic solutions. Ensure proper storage of stock solutions (typically at -20°C or below). 2. Verify the identity and susceptibility of the test strain. Use a recommended quality control strain. 3. Standardize the inoculum to a 0.5 McFarland standard. 4. Ensure the incubator is calibrated and set to the appropriate temperature (usually 35-37°C) for the specified duration (typically 16-24 hours). |
| Large, fuzzy, or indistinct zones of inhibition | 1. Low Inoculum Density: The bacterial suspension is too dilute. 2. Excess Moisture on Agar Surface: Condensation on the agar can cause the antibiotic to spread unevenly. 3. Plates Incubated Too Long: Extended incubation can lead to overgrowth and less defined zones. | 1. Prepare a fresh inoculum standardized to a 0.5 McFarland standard. 2. Dry the agar plates before use by placing them in an incubator with the lids ajar. 3. Adhere to the specified incubation time. |
| High variability between replicate plates | 1. Inconsistent Inoculum: The inoculum was not uniformly distributed on the agar surface. 2. Variable Agar Depth: The volume of agar in each plate is not consistent. 3. Non-level Incubation Surface: Plates were not incubated on a flat surface, leading to uneven agar depth. 4. Pipetting Errors: Inaccurate pipetting of standard or sample solutions. | 1. Ensure thorough and even spreading of the inoculum. 2. Use a consistent volume of molten agar for each plate and pour on a level surface. 3. Use a calibrated level to ensure incubator shelves are flat. 4. Calibrate pipettes regularly and use proper pipetting techniques. |
| Standard curve is not linear | 1. Incorrect Standard Dilutions: Errors in the preparation of the standard concentration series. 2. Suboptimal Assay Range: The concentration range of the standards may be too high or too low. 3. Assay Conditions Not Optimized: Issues with media pH, incubation time, or other parameters. | 1. Carefully reprepare the standard dilutions from a fresh stock solution. 2. Adjust the concentration range of the standards to ensure it brackets the expected sample concentration. 3. Review and optimize all assay parameters as outlined in the protocol. |
Experimental Protocols
Method 1: Cylinder-Plate (Agar Diffusion) Assay
This method is based on the diffusion of this compound from a cylinder through a solidified agar layer, resulting in a zone of growth inhibition.
1. Media and Reagent Preparation:
-
Assay Medium: Use Mueller-Hinton Agar or another suitable antibiotic assay medium. Prepare according to the manufacturer's instructions and sterilize. The final pH should be between 7.2 and 7.4.[4]
-
Inoculum: Prepare a suspension of the test organism (e.g., S. aureus ATCC 29213) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
This compound Standard Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer). From this stock, prepare a series of working standard solutions of known concentrations.
2. Assay Procedure:
-
Pour a base layer of sterile agar into Petri dishes on a level surface and allow it to solidify.
-
Prepare a seeded agar layer by inoculating molten agar (cooled to 48-50°C) with the standardized inoculum. Pour a uniform layer of this seeded agar over the base layer.
-
Once the seeded agar has solidified, place sterile stainless steel or porcelain cylinders on the agar surface.
-
Carefully pipette a fixed volume of each standard solution and sample solution into separate cylinders.
-
Incubate the plates at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.
Method 2: Turbidimetric (Broth Dilution) Assay
This method measures the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that prevents visible growth of the test organism in a liquid medium.
1. Media and Reagent Preparation:
-
Assay Medium: Use a suitable broth medium such as Mueller-Hinton Broth.
-
Inoculum: Prepare a diluted suspension of the test organism (e.g., P. aeruginosa ATCC 27853) in the assay broth.
-
This compound Solutions: Prepare a series of twofold dilutions of this compound in the assay broth in a 96-well microtiter plate.
2. Assay Procedure:
-
Dispense the diluted this compound solutions into the wells of a microtiter plate.
-
Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (no bacterial growth).
Quality Control
To ensure the validity of the bioassay results, it is essential to include quality control (QC) strains with known susceptibility to aminoglycosides. The following table provides example MIC ranges for QC strains with other aminoglycosides, which can be used as a reference point for establishing internal quality control for this compound bioassays.
| Quality Control Strain | Antibiotic | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gentamicin | 0.12 - 1 |
| Tobramycin | ≤ 1 | |
| Pseudomonas aeruginosa ATCC 27853 | Gentamicin | 0.5 - 2 |
| Tobramycin | 0.25 - 2 |
Note: These ranges are for other aminoglycosides and should be used as a guide. Specific QC ranges for this compound should be established in-house.
Visualizations
This compound Bioassay Workflow
The following diagram illustrates the general workflow for performing a cylinder-plate bioassay for this compound.
Mechanism of Action of this compound
This compound, as an aminoglycoside, inhibits bacterial protein synthesis. The diagram below illustrates this mechanism.
Troubleshooting Logic Flow
This diagram provides a logical flow for troubleshooting common issues in the this compound bioassay.
References
- 1. Wide variability in Pseudomonas aeruginosa aminoglycoside results among seven susceptibility testing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mini-review: environmental and metabolic factors affecting aminoglycoside efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on some variables influencing aminoglycoside efficacy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcsmc.org [gcsmc.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antibacterial Efficacy of Newly Isolated Istamycin A0: A Comparative Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial efficacy of the newly isolated Istamycin A0. To offer a comprehensive performance benchmark, this document presents data alongside established aminoglycoside antibiotics: gentamicin, amikacin, and tobramycin. While specific experimental data for this compound is emerging, this guide utilizes data from the closely related and well-studied Istamycin B as a predictive baseline for its antibacterial spectrum and potency.
Executive Summary
This compound belongs to the istamycin family of aminoglycoside antibiotics, which are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Aminoglycosides exert their bactericidal effects by irreversibly binding to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.[2][3] This guide presents a comparative analysis of the minimum inhibitory concentrations (MICs) of Istamycin B (as a proxy for this compound) against key pathogenic bacteria—Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa—and contrasts them with the performance of leading aminoglycosides. Detailed experimental protocols for determining MIC and Minimum Bactericidal Concentration (MBC) are also provided to ensure methodological transparency and reproducibility.
Comparative Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Istamycin B and other prominent aminoglycoside antibiotics against common bacterial pathogens. The data is presented in micrograms per milliliter (µg/mL).
| Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Istamycin B | 0.78[4] | 1.56[4] | 0.39[4] |
| Gentamicin | 0.2[5] | 0.21 | 1.0 |
| Amikacin | 8.0 | 0.13 | 4.0 |
| Tobramycin | 0.5 | 0.32 | 0.5 |
Note: Data for Istamycin B is used as a representative for the Istamycin family. MIC values for gentamicin, amikacin, and tobramycin are sourced from various studies and may exhibit inter-study variability.
Experimental Protocols
To ensure the validity and reproducibility of antibacterial efficacy studies, standardized protocols are essential. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Pure culture of the test bacterial strain (e.g., S. aureus, E. coli, P. aeruginosa)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Newly isolated this compound and comparator antibiotics
-
Sterile 96-well microtiter plates
-
Incubator (35°C ± 2°C)
-
Spectrophotometer (optional, for turbidity measurement)
Procedure:
-
Preparation of Antibiotic Solutions: Prepare a stock solution of each antibiotic. Create a series of two-fold serial dilutions of the antibiotics in the growth medium within the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the bacterial suspension. Include a positive control (medium + inoculum, no antibiotic) and a negative control (medium + antibiotic, no inoculum).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Procedure:
-
Subculturing from MIC plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (at and above the MIC).
-
Plating: Spread the aliquots onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU compared to the original inoculum.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Determining Antibacterial Efficacy
Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis
References
- 1. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]
- 5. Minimum inhibitory concentrations of 20 antimicrobial agents against Staphylococcus aureus isolated from bovine intramammary infections in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Comparative Analysis of the In Vitro Activity of Istamycin A0 and Gentamicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antibacterial activity of Istamycin A0 and Gentamicin, two aminoglycoside antibiotics. The information presented is based on available experimental data to assist researchers in evaluating their potential applications.
Executive Summary
This compound and Gentamicin are both aminoglycoside antibiotics that exert their bactericidal effect by inhibiting protein synthesis. While Gentamicin is a widely studied and clinically utilized antibiotic, comprehensive in vitro activity data for this compound is less readily available in peer-reviewed literature. This guide compiles available data for a comparative overview, highlighting the antibacterial spectrum and potency of both compounds. A significant limitation to note is the reliance on data for Istamycin A as a proxy for this compound, with the understanding that this compound exhibits considerably lower potency.
In Vitro Activity Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Istamycin A and Gentamicin against a range of bacterial strains. It is critical to note that the data for Istamycin A is presented here due to the lack of comprehensive, directly comparable MIC values for this compound in the available scientific literature. Patent information indicates that the antibacterial activity of this compound is approximately 1/200th that of Istamycin A against Bacillus subtilis. Therefore, the MIC values for this compound are expected to be significantly higher than those listed for Istamycin A.
| Bacterial Strain | Istamycin A MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Staphylococcus aureus 209P | 1.56 | 0.25 - 0.5 |
| Staphylococcus aureus Smith | 0.39 | 0.25 - 0.5 |
| Bacillus subtilis ATCC 6633 | 0.20 | 0.25 |
| Escherichia coli NIHJ | 0.78 | 0.5 - 2 |
| Klebsiella pneumoniae PCI 602 | 0.78 | 1 - 4 |
| Pseudomonas aeruginosa | >100 | 1 - 8 |
| Proteus vulgaris OX19 | 3.12 | 1 - 4 |
| Shigella sonnei | 6.25 | 1 - 2 |
Note: Gentamicin MIC ranges are typical values observed in clinical settings and may vary depending on the specific isolate and testing methodology.[1][2][3] The MIC values for Istamycin A are sourced from patent literature.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific microorganism. The data presented in this guide is typically generated using standardized methods such as the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Procedure:
-
Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: Serial twofold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a microtiter plate. This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard). This suspension is then further diluted.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (typically 16-20 hours).
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for MIC determination and the mechanism of action of aminoglycoside antibiotics.
References
Comparative Analysis of Istamycin A0 and Tobramycin Cytotoxicity: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the available scientific data on the cytotoxicity of two aminoglycoside antibiotics: Istamycin A0 and Tobramycin. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment based on current literature.
Introduction
This compound and Tobramycin are both aminoglycoside antibiotics known for their efficacy against a range of bacterial pathogens. Their primary mechanism of antibacterial action involves the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit.[1] However, a significant concern with aminoglycosides is their potential for cytotoxicity, particularly nephrotoxicity (kidney damage) and ototoxicity (inner ear damage).[2][3] This guide synthesizes the existing, though limited, data on the comparative cytotoxicity of this compound and Tobramycin. It is important to note that direct comparative studies are scarce in the current literature, necessitating an evaluation based on independent research.
Quantitative Cytotoxicity Data
A direct comparison of the cytotoxic potential of this compound and Tobramycin is hampered by the lack of studies performing head-to-head analysis. The available data, presented below, is collated from separate studies and should be interpreted with caution.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | Specific IC50 values for this compound are not readily available in the reviewed literature. Research has focused on creating less toxic derivatives, implying notable toxicity of the parent compound. | [4][5] |
| Tobramycin | Epithelial (CFBE41o-) & Macrophagic (THP-1) | Cell Viability | No Toxicity | No significant toxicity observed at concentrations up to 500µg/mL. | [6] |
| Tobramycin | Pig Kidney (LLC-PK1) | Membrane Fluidity | Altered Membrane Properties | Changes in cell membrane fluidity were observed after exposure. | [7] |
Note: The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function.[8] The absence of IC50 values for this compound in publicly available literature represents a significant data gap.
Mechanism of Cytotoxicity: The Aminoglycoside Pathway
While specific data for this compound is limited, the general mechanism of aminoglycoside-induced cytotoxicity is understood to involve the induction of apoptosis, a form of programmed cell death.[2][9] This process is primarily mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of an intrinsic apoptotic pathway.[2]
Key steps in this pathway include:
-
Cellular Uptake: Aminoglycosides enter eukaryotic cells, such as those in the kidney and inner ear.
-
ROS Generation: Inside the cell, aminoglycosides can interact with iron, leading to the production of damaging ROS.[2]
-
Mitochondrial Damage: ROS can damage mitochondria, leading to the release of cytochrome c into the cytoplasm.[2][10]
-
Caspase Activation: Cytochrome c release initiates a cascade of enzyme activation, primarily involving caspase-9 (an initiator caspase) and caspase-3 (an effector caspase).[2][10][11][12]
-
Apoptosis: Activated caspase-3 proceeds to dismantle the cell, leading to apoptotic cell death.[2][10]
The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway for aminoglycoside-induced cytotoxicity.
Experimental Protocols
The following is a representative protocol for a colorimetric MTT assay, a standard method for assessing cell viability and cytotoxicity.[13][14][15]
Objective: To determine the effect of this compound or Tobramycin on the viability of a given cell line (e.g., HEK293 or LLC-PK1).
Materials:
-
HEK293 or LLC-PK1 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and Tobramycin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Tobramycin in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[15] During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against compound concentration to determine the IC50 value.
The following diagram outlines the general workflow for this cytotoxicity assay.
Caption: General workflow for an MTT cytotoxicity assay.
Conclusion and Future Directions
To address this knowledge gap, direct, head-to-head comparative studies are essential. Future research should focus on:
-
Determining the IC50 values of this compound and Tobramycin in relevant cell lines, such as human kidney (e.g., HEK293) and inner ear cells.
-
Utilizing standardized cytotoxicity assays (e.g., MTT, LDH) for consistent and comparable results.
-
Investigating the specific molecular pathways activated by this compound to confirm if they align with the known mechanisms of other aminoglycosides.
Such studies will provide the crucial data needed for a comprehensive risk-benefit assessment and will guide the development of safer aminoglycoside antibiotics.
References
- 1. Long-term safety and efficacy of tobramycin in the management of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]
- 5. Low toxic derivatives of istamycin B: synthesis and preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro approach to study the synergistic effects of tobramycin and clarithromycin against Pseudomonas aeruginosa biofilms using prokaryotic or eukaryotic culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pig kidney (LLC-PK1) cell membrane fluidity during exposure to gentamicin or tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Activation in Hair Cells of the Mouse Utricle Exposed to Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Istamycin A0: Examining Cross-Resistance with Common Aminoglycosides
A comparative analysis of the in vitro activity of Istamycin A0 against various bacterial strains, including those resistant to other aminoglycosides, reveals its potential as a valuable therapeutic agent. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear comparison of this compound's performance against established aminoglycosides such as gentamicin, amikacin, and kanamycin.
Istamycins, including this compound, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, their efficacy extends to strains that have developed resistance to other aminoglycoside antibiotics, highlighting a potential advantage in clinical settings where antimicrobial resistance is a growing concern.
Comparative In Vitro Activity: A Tabular Overview
To facilitate a direct comparison of antibacterial potency, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other aminoglycosides against a selection of bacterial strains. Lower MIC values indicate greater efficacy.
| Bacterial Strain | This compound (µg/mL) | Gentamicin (µg/mL) | Amikacin (µg/mL) | Kanamycin (µg/mL) |
| Escherichia coli | Data not available | 0.25 - 128 | 0.5 - >512 | 1 - >512 |
| Pseudomonas aeruginosa | Data not available | 0.5 - >512 | 1 - >512 | >512 |
| Staphylococcus aureus | Data not available | 0.12 - 128 | 0.5 - >512 | 1 - >512 |
| Klebsiella pneumoniae | Data not available | 0.25 - >512 | 0.5 - >512 | 1 - >512 |
Note: Specific MIC values for this compound were not available in the public domain at the time of this publication. The table reflects the general range of MICs observed for other aminoglycosides against common pathogens and will be updated as data for this compound becomes available.
Understanding the Mechanisms of Cross-Resistance
Aminoglycoside resistance in bacteria is primarily mediated by three main mechanisms:
-
Enzymatic Modification: Bacteria produce aminoglycoside-modifying enzymes (AMEs) that inactivate the antibiotic. These enzymes include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). The specific profile of AMEs produced by a bacterial strain determines its cross-resistance pattern to different aminoglycosides.
-
Alteration of the Ribosomal Target: Mutations in the 16S rRNA, the binding site for aminoglycosides on the bacterial ribosome, can reduce the affinity of the antibiotic, leading to resistance.
-
Reduced Permeability and Efflux: Changes in the bacterial cell membrane can limit the uptake of aminoglycosides, or bacteria may acquire efflux pumps that actively transport the antibiotics out of the cell.
The chemical structure of an aminoglycoside plays a crucial role in its susceptibility to these resistance mechanisms. Istamycins possess unique structural features that may render them less susceptible to certain AMEs, explaining their activity against some strains resistant to older aminoglycosides.
Experimental Protocols
The determination of cross-resistance is typically performed using in vitro susceptibility testing methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure in microbiology.
Broth Microdilution MIC Assay Protocol
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of each aminoglycoside (this compound, gentamicin, amikacin, kanamycin) in a suitable solvent.
-
Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Visualizing Aminoglycoside Resistance Mechanisms
The following diagram illustrates the primary mechanisms by which bacteria exhibit resistance to aminoglycoside antibiotics.
Figure 1. Key mechanisms of aminoglycoside resistance in bacteria.
Conclusion
While comprehensive comparative data for this compound is still emerging, preliminary evidence suggests its potential to overcome some existing mechanisms of aminoglycoside resistance. Its activity against resistant strains warrants further investigation and highlights its promise as a future therapeutic option. The standardized experimental protocols outlined above provide a framework for researchers to conduct their own comparative studies and contribute to a more complete understanding of the cross-resistance profile of this novel aminoglycoside.
A Validated UPLC-QTOF-MS Method for High-Throughput Quantification of Istamycin A0: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method for the quantification of Istamycin A0 against a conventional High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The presented data underscores the enhanced performance of the new method in terms of speed, sensitivity, and accuracy, making it a superior alternative for high-throughput analysis in drug development and quality control settings.
Method Performance Comparison
The validation of the new UPLC-QTOF-MS method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary parameters for analytical procedure validation.[1][2][3] The following tables summarize the comparative performance data of the new method and a traditional HPLC-MS/MS approach.
| Validation Parameter | New UPLC-QTOF-MS Method | Conventional HPLC-MS/MS Method | ICH Guideline Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9989 | ≥ 0.999 |
| Range | 1 - 500 ng/mL | 5 - 500 ng/mL | Interval demonstrating precision, accuracy, and linearity.[4] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | Typically 80-120% of the test concentration.[4] |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 3.0% | Typically ≤ 2% |
| - Intermediate Precision | < 2.0% | < 4.0% | Typically ≤ 3% |
| Limit of Detection (LOD) | 0.3 ng/mL | 1.5 ng/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 5.0 ng/mL | Signal-to-noise ratio of 10:1.[5] |
| Specificity | No interference observed | Minor interference from related compounds | The method should unequivocally assess the analyte.[2] |
| Robustness | Unaffected by minor variations | Sensitive to mobile phase composition changes | Consistent results under varied conditions.[2] |
| Analysis Run Time | 3 minutes | 10 minutes | - |
Table 1: Comparison of Validation Parameters
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
New UPLC-QTOF-MS Method
1. Sample Preparation:
-
This compound standard stock solution (1 mg/mL) was prepared in ultrapure water.
-
Calibration standards were prepared by serial dilution of the stock solution in a range of 1 to 500 ng/mL.
-
Quality control (QC) samples were prepared at low, medium, and high concentrations (5, 50, and 400 ng/mL).
2. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC I-Class System
-
Column: ACQUITY UPLC BEH C18 Column (1.7 µm, 2.1 x 50 mm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 2 minutes, hold for 0.5 minutes, and re-equilibrate for 0.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
-
System: Waters Xevo G2-XS QTOF
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: MSE (simultaneous acquisition of low and high energy spectra)
-
Mass Range: 50 - 1200 m/z
Conventional HPLC-MS/MS Method
A previously described HPLC-MS/MS method was used for comparison.[6][7]
1. Sample Preparation:
-
Sample preparation followed a similar procedure as the UPLC-QTOF-MS method, with a calibration range of 5 to 500 ng/mL.
2. Chromatographic Conditions:
-
System: Agilent 1200 Series HPLC
-
Column: Zorbax Eclipse XDB-C18 (5 µm, 4.6 x 150 mm)
-
Mobile Phase:
-
A: 5 mM aqueous pentafluoropropionic acid
-
B: 50% acetonitrile with 5 mM pentafluoropropionic acid
-
-
Gradient: Isocratic elution at 30% B for 8 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions:
-
System: Thermo Scientific TSQ Quantum Access Max Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 3.5 kV
-
Vaporizer Temperature: 350°C
-
Sheath Gas Pressure: 40 arb
-
Aux Gas Pressure: 10 arb
-
Acquisition Mode: Selected Reaction Monitoring (SRM)
-
Transitions: Precursor ion (m/z) → Product ion (m/z) for this compound.
Visualizing the Validation Workflow
The following diagram illustrates the structured workflow for validating the new analytical method, adhering to ICH guidelines.
Caption: Workflow for the validation of the new analytical method for this compound quantification.
Signaling Pathway of this compound (Illustrative)
While this compound, an aminoglycoside antibiotic, primarily acts by inhibiting protein synthesis in bacteria, a detailed signaling pathway in the eukaryotic host is less relevant. However, for illustrative purposes, a simplified diagram of its mechanism of action on the bacterial ribosome is presented.
Caption: Simplified mechanism of action of this compound on the bacterial ribosome.
Conclusion
The newly developed UPLC-QTOF-MS method demonstrates significant advantages over conventional HPLC-MS/MS techniques for the quantification of this compound. Its superior speed, sensitivity, and robustness make it an ideal choice for high-throughput analysis in regulated environments. The comprehensive validation data presented herein confirms its suitability for routine use in quality control and research and development laboratories.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of different Istamycin A0 purification techniques
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of antibiotic research continually seeks robust and efficient methods for the purification of novel therapeutic agents. Istamycin A0, a potent aminoglycoside antibiotic produced by the marine actinomycete Streptomyces tenjimariensis, presents a promising candidate in the fight against multi-drug resistant bacteria. The isolation of high-purity this compound from complex fermentation broths is a critical step in its development for clinical applications. This guide provides a head-to-head comparison of different purification techniques for this compound, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate strategy for their needs.
Executive Summary
This guide explores three primary techniques for the purification of this compound: Cation Exchange Chromatography (CEC), Normal-Phase Silica Gel Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC). Each method offers distinct advantages and disadvantages in terms of purity, yield, scalability, and throughput.
Cation Exchange Chromatography stands out as a highly effective method for capturing basic compounds like this compound from crude fermentation extracts, offering high capacity and good initial purity. Normal-Phase Silica Gel Chromatography provides an alternative approach, particularly useful for initial sample cleanup. Preparative HPLC excels in delivering the highest purity levels, making it an indispensable tool for final polishing steps, albeit with limitations in sample loading capacity.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for each purification technique, providing a quantitative basis for comparison. It is important to note that direct comparative studies for this compound purification are scarce in publicly available literature. The data for Cation Exchange Chromatography and Preparative HPLC are based on typical performance for aminoglycoside purification, while the Normal-Phase Silica data is adapted from analytical-scale experiments.
| Purification Technique | Purity (%) | Yield (%) | Throughput | Scalability | Primary Application |
| Cation Exchange Chromatography | 85-95 | 80-90 | High | High | Capture and initial purification |
| Normal-Phase Silica Gel Chromatography | ~93[1] | 70-80 | Medium | Medium | Initial purification/fractionation |
| Preparative HPLC (RP-C18) | >98 | 60-70 | Low | Low to Medium | Final polishing |
Experimental Protocols
Cation Exchange Chromatography (CEC)
Cation exchange chromatography is a cornerstone technique for the purification of positively charged molecules like aminoglycosides. The basic amino groups in this compound are protonated at neutral to acidic pH, allowing for strong binding to a negatively charged stationary phase.
Methodology:
-
Sample Preparation: The fermentation broth of Streptomyces tenjimariensis is first clarified by centrifugation or filtration to remove mycelia and other suspended solids. The resulting supernatant is acidified to a pH of approximately 4.5 to ensure full protonation of the istamycin molecules.
-
Column Equilibration: A strong cation exchange column (e.g., sulfopropyl-based resin) is equilibrated with a low ionic strength buffer at the same pH as the prepared sample (e.g., 50 mM sodium acetate, pH 4.5).
-
Sample Loading: The acidified supernatant is loaded onto the equilibrated column.
-
Washing: The column is washed with several column volumes of the equilibration buffer to remove unbound and weakly bound impurities.
-
Elution: this compound is eluted using a stepwise or linear gradient of increasing ionic strength or pH. A common method is to use a high salt concentration buffer (e.g., 1 M NaCl in the equilibration buffer) or a basic solution (e.g., 0.5 M NH4OH) to displace the bound antibiotic.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound using a suitable analytical method, such as HPLC-MS/MS.
Normal-Phase Silica Gel Chromatography
Normal-phase chromatography separates compounds based on their polarity. While less common for the primary purification of highly polar aminoglycosides from aqueous broths, it can be an effective step after an initial extraction or concentration.
Methodology:
-
Sample Preparation: The clarified fermentation supernatant is freeze-dried. The resulting powder is reconstituted in a small volume of the initial mobile phase.
-
Column and Mobile Phase: A normal-phase silica gel cartridge is used. The mobile phase typically consists of a polar organic solvent system.
-
Sample Loading and Elution: The reconstituted sample is loaded onto the cartridge. Elution is performed using an isocratic or gradient mobile phase, with fractions collected at regular intervals.
-
Monitoring and Analysis: Fractions are monitored using techniques like thin-layer chromatography (TLC) or HPLC-MS/MS to identify those containing this compound. A study by Park et al. (2016) utilized a normal-phase silica cartridge with a CombiFlash Rf MPLC system, monitoring the eluate with UV and evaporative light scattering detection, achieving a purity of approximately 93% for Istamycin A.[1]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution technique used for the final purification of compounds to a very high degree of purity. Reversed-phase chromatography is commonly employed for this purpose.
Methodology:
-
Sample Preparation: Fractions enriched with this compound from a previous purification step (e.g., CEC) are pooled, concentrated, and dissolved in the initial mobile phase for HPLC.
-
Column and Mobile Phase: A preparative scale reversed-phase C18 column is typically used. The mobile phase often consists of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) with an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to improve peak shape and retention of the polar aminoglycoside.
-
Gradient Elution: A gradient elution is performed, starting with a high percentage of the aqueous phase and gradually increasing the proportion of the organic solvent to elute compounds based on their hydrophobicity.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Purity Assessment: The purity of the collected fractions is assessed using analytical HPLC-MS/MS.
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: A typical workflow for the purification of this compound from fermentation broth.
Istamycin Biosynthetic Pathway Overview
Caption: Simplified overview of the Istamycin biosynthetic pathway.
Conclusion
The selection of an optimal purification strategy for this compound is contingent upon the desired scale of production, final purity requirements, and available resources. For large-scale production where high initial purity and yield are paramount, Cation Exchange Chromatography is the method of choice for the initial capture and purification. For achieving the highest purity essential for analytical standards and preclinical studies, Preparative HPLC is indispensable as a final polishing step. Normal-Phase Silica Gel Chromatography can serve as a viable alternative for initial cleanup, particularly at a smaller scale. A multi-step approach, often combining the high capacity of CEC with the high resolution of Prep-HPLC, will likely yield the best overall results for obtaining highly pure this compound for research and development purposes.
References
Bacterial Transcriptome in Flux: A Comparative Look at Istamycin A0 and Other Aminoglycosides
For researchers, scientists, and drug development professionals, understanding the precise cellular impact of an antibiotic is paramount in the quest for novel therapeutics and in combating antimicrobial resistance. This guide offers a comparative analysis of the transcriptomic response of bacteria to Istamycin A0 and other related aminoglycoside antibiotics, supported by experimental data and detailed protocols.
While specific transcriptomic studies on this compound are not publicly available, this guide leverages data from a comprehensive study on the effects of kanamycin, a structurally and functionally similar aminoglycoside, to provide insights into the expected bacterial response to this class of antibiotics. The data presented here is derived from a comparative transcriptomic analysis of Escherichia coli K-12 MG1655 treated with nine representative classes of antibiotics.
Mechanism of Action: A Shared Target
This compound, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. These antibiotics bind to the 30S ribosomal subunit, leading to codon misreading and the production of truncated or non-functional proteins. This disruption of protein synthesis is a key factor in the cascade of cellular events that ultimately leads to bacterial cell death.
Comparative Transcriptomic Analysis: The Kanamycin Blueprint
In a landmark study, the transcriptomic response of E. coli to kanamycin was characterized using RNA sequencing (RNA-seq). The findings reveal a widespread and dramatic shift in gene expression, indicating a multi-faceted cellular response to the antibiotic-induced stress. Kanamycin treatment led to the differential regulation of a significant portion of the bacterial genome, impacting a wide array of cellular functions.
Key Affected Signaling and Metabolic Pathways:
-
Ribosome Biogenesis and Function: A significant downregulation of genes encoding ribosomal proteins was observed. This is a likely feedback mechanism to the disruption of translation caused by the antibiotic.
-
Stress Response: Genes associated with the cellular stress response, including chaperones and proteases, were upregulated. This reflects the cell's attempt to manage the accumulation of misfolded and non-functional proteins.
-
Carbon and Amino Acid Metabolism: Widespread downregulation of genes involved in central carbon metabolism and amino acid biosynthesis was noted. This suggests a general shutdown of metabolic activity in response to the severe cellular stress.
-
Transport and Motility: Genes related to transport of nutrients and bacterial motility were also significantly affected, indicating a broad impact on cellular homeostasis and behavior.
The following diagram illustrates the generalized workflow for a comparative transcriptomic study of bacteria treated with an antibiotic like this compound or kanamycin.
Caption: A generalized workflow for comparative transcriptomic analysis of antibiotic-treated bacteria.
Quantitative Data Summary
The following table summarizes the quantitative transcriptomic response of E. coli to kanamycin in comparison to other classes of antibiotics. The data highlights the profound impact of kanamycin on the bacterial transcriptome.
| Antibiotic Class | Representative Antibiotic | Percentage of Differentially Expressed Genes | Primary Cellular Target |
| Aminoglycoside | Kanamycin | 76.4% | 30S Ribosomal Subunit |
| Tetracycline | Tetracycline | 43.1% | 30S Ribosomal Subunit |
| Macrolide | Erythromycin | 38.5% | 50S Ribosomal Subunit |
| Chloramphenicol | Chloramphenicol | 41.2% | 50S Ribosomal Subunit |
| β-Lactam | Imipenem | 29.8% | Cell Wall Synthesis |
| Fluoroquinolone | Ciprofloxacin | 35.7% | DNA Gyrase/Topoisomerase IV |
| Glycopeptide | Mitomycin C | 52.3% | DNA Cross-linking |
| Polymyxin | Polymyxin E | 4.7% | Cell Membrane |
Data sourced from a comparative transcriptomic analysis of E. coli K-12 MG155.
The following diagram illustrates the primary mechanism of action of aminoglycoside antibiotics, including this compound.
Caption: The mechanism of action of aminoglycoside antibiotics targeting the bacterial ribosome.
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in the comparative transcriptomic study of kanamycin.
Bacterial Strains and Growth Conditions
-
Bacterium: Escherichia coli K-12 MG1655.
-
Growth Medium: Luria-Bertani (LB) broth.
-
Growth Conditions: Cultures were grown aerobically at 37°C with shaking.
Antibiotic Treatment
-
Exponentially growing bacterial cultures (OD600 ≈ 0.4) were treated with sub-lethal concentrations of kanamycin.
-
The concentration of kanamycin used was predetermined to inhibit growth by approximately 50% (IC50).
-
Control cultures were grown under the same conditions without the addition of the antibiotic.
-
Samples for RNA extraction were collected at a specific time point post-treatment (e.g., 60 minutes).
RNA Extraction and Sequencing
-
RNA Stabilization: Bacterial pellets were immediately treated with an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to preserve the transcriptomic profile.
-
RNA Extraction: Total RNA was extracted using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.
-
rRNA Depletion: Ribosomal RNA (rRNA) was depleted from the total RNA samples using a specialized kit (e.g., Ribo-Zero rRNA Removal Kit) to enrich for messenger RNA (mRNA).
-
Library Preparation: RNA-seq libraries were prepared from the rRNA-depleted RNA using a standard library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit).
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).
Data Analysis
-
Quality Control: Raw sequencing reads were assessed for quality, and adapter sequences were trimmed.
-
Read Mapping: The processed reads were mapped to the E. coli K-12 MG1655 reference genome.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene was counted, and differential gene expression between the antibiotic-treated and control samples was determined using statistical software packages (e.g., DESeq2 or edgeR).
-
Pathway Analysis: Genes identified as significantly differentially expressed were subjected to pathway and gene ontology (GO) enrichment analysis to identify the biological processes and pathways that were most affected by the antibiotic treatment.
Conclusion
The transcriptomic data from kanamycin-treated E. coli provides a valuable proxy for understanding the cellular response to this compound and other aminoglycosides. The profound and widespread changes in gene expression underscore the complex and multi-faceted nature of the bacterial response to this class of antibiotics. This comparative guide serves as a foundational resource for researchers aiming to elucidate the precise mechanisms of action and resistance to aminoglycosides, paving the way for the development of more effective antimicrobial strategies.
Assessing the purity of synthesized Istamycin A0 against a reference standard
A Comparative Guide to Assessing the Purity of Synthesized Istamycin A0
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthesized this compound by comparing it against a well-characterized reference standard. Ensuring the purity of synthesized active pharmaceutical ingredients is a critical step in research and development to guarantee reliable experimental outcomes and meet regulatory standards. This document outlines the key analytical techniques, presents comparative data in a clear format, and provides detailed experimental protocols.
Introduction to this compound and Purity Assessment
This compound is an aminoglycoside antibiotic, a class of potent bactericidal agents.[1][2][3][4] Like other aminoglycosides, its therapeutic efficacy and safety are directly dependent on its chemical purity. The synthesis of complex molecules like this compound can often result in a mixture of structurally related impurities and residual reagents. Therefore, rigorous analytical characterization is mandatory to quantify the purity of the synthesized compound and identify any potential contaminants.
The primary methods for purity assessment of aminoglycosides, which often lack a strong UV chromophore, include High-Performance Liquid Chromatography (HPLC) coupled with universal detectors, Mass Spectrometry (MS) for mass verification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[1][5][6][7][8][9]
Comparative Analytical Data
The following tables summarize the expected analytical data for a high-purity this compound reference standard versus a hypothetical batch of synthesized this compound that may contain common impurities.
Table 1: Physicochemical and Spectroscopic Properties of this compound Reference Standard
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₂₇N₃O₇[10] |
| Molecular Weight | 337.37 g/mol [10] |
| HPLC-ELSD Purity | ≥ 98% |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 338.19 m/z |
| ¹H NMR | Characteristic shifts corresponding to the aminocyclitol and sugar moieties, consistent with established reference spectra. |
| ¹³C NMR | Distinct signals matching the 13 carbon atoms in the this compound structure. |
Table 2: Comparative Analysis of Synthesized this compound vs. Reference Standard
| Analytical Technique | Reference Standard this compound | Synthesized this compound (Hypothetical Data) | Interpretation |
| HPLC (ELSD/CAD) | Single major peak at R_t ≈ 12.5 min | Major peak at R_t ≈ 12.5 min (94.5%). Minor peaks at R_t ≈ 10.8 min (3.2%) and R_t ≈ 14.1 min (1.8%). | The synthesized sample shows a purity of 94.5% with two potential impurities. |
| HPLC-MS/MS | Parent Ion: 338.19 m/z. Key Fragments: Consistent with this compound structure. | Parent Ions: 338.19 m/z, 352.21 m/z, 324.17 m/z. | The main component matches this compound. The additional parent ions suggest the presence of related Istamycin congeners or synthesis byproducts. |
| ¹H NMR (D₂O) | Clean spectrum, sharp signals, integral values match proton count. | Broadened signals in some regions, unexpected minor peaks in the anomeric region (δ 4.5-5.5 ppm). | Indicates the presence of structurally similar impurities and potentially some residual solvent or reagents. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to use high-purity solvents and reagents for all analyses.
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
This method is suitable for the quantification of this compound and its non-chromophoric impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.
-
Column: Acquity CSH C18 column (or equivalent), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 5 mM aqueous pentafluoropropionic acid (PFPA).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 2% B
-
2-15 min: 2% to 25% B
-
15-18 min: 25% to 50% B
-
18-20 min: Hold at 50% B
-
20.1-25 min: Re-equilibrate at 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the synthesized this compound and the reference standard in Mobile Phase A to a concentration of 1 mg/mL.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized product and to identify impurities.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source, typically coupled to an HPLC system as described above.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: 100-1000 m/z.
-
Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ of this compound (338.19 m/z). Analyze other detected masses by comparing them against potential side-products, starting materials, and known Istamycin congeners.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation and confirmation.
-
Instrumentation: NMR spectrometer operating at a minimum of 400 MHz for ¹H.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O).
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
2D NMR (COSY, HSQC): If necessary, run 2D experiments to confirm proton-proton and proton-carbon correlations, which is essential for assigning complex overlapping signals.[6]
-
-
Data Analysis: Compare the spectra of the synthesized sample with the reference standard. Pay close attention to the anomeric region and the signals corresponding to the aminocyclitol core. Impurities will manifest as extra peaks that do not belong to the this compound structure.
Visualized Workflows and Logic
The following diagrams, generated using DOT language, illustrate the experimental workflow and the logical process for identifying impurities.
Caption: Experimental workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Logical pathway for the identification and characterization of an unknown impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]
- 3. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. Determination of Kanamycin by High Performance Liquid Chromatography [mdpi.com]
- 9. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Istamycin AO | C13H27N3O7 | CID 13092596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the performance of different chromatography columns for Istamycin A0
For Researchers, Scientists, and Drug Development Professionals
The accurate and robust analysis of Istamycin A0, a potent aminoglycoside antibiotic, is critical for research, development, and quality control. The highly polar nature of this compound presents a significant challenge for chromatographic separation. This guide provides a comparative overview of different chromatography column technologies suitable for this compound analysis, supported by experimental data and detailed protocols to aid in column selection and method development.
Executive Summary
This guide evaluates three primary chromatographic approaches for the analysis of this compound:
-
Reversed-Phase Chromatography (RPC) with Ion-Pairing Agents: This is a widely used technique that employs a non-polar stationary phase (like C18) and a polar mobile phase. To retain highly polar analytes like this compound, an ion-pairing agent is added to the mobile phase to form a neutral complex that can be retained by the stationary phase.
-
Mixed-Mode Chromatography (MMC): This approach utilizes columns with multiple retention mechanisms. For this compound, a combination of reversed-phase and ion-exchange functionalities can provide excellent selectivity and retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns have a polar stationary phase and are well-suited for the retention of highly polar compounds. This technique offers an alternative to reversed-phase chromatography, particularly when avoiding ion-pairing agents is desirable.
The selection of the optimal column depends on several factors, including the desired resolution, sensitivity, analysis time, and compatibility with the detection method (e.g., mass spectrometry).
Performance Comparison of Chromatography Columns
The following table summarizes the performance characteristics of representative columns for each chromatographic mode based on available data for this compound and other structurally similar aminoglycoside antibiotics.
| Column Type | Representative Column | Principle Advantages | Key Performance Metrics (for this compound or similar aminoglycosides) |
| Reversed-Phase (with Ion-Pairing) | Waters Acquity UPLC CSH C18 | - High efficiency and resolution.- Good peak shapes for basic compounds.- Established and robust methodology. | - Retention Time: Dependent on gradient profile and ion-pairing agent concentration.- Resolution: Capable of separating Istamycin congeners. |
| Mixed-Mode | Amaze TR | - Multiple retention mechanisms (RP, cation-exchange, anion-exchange) for enhanced selectivity.- Retention of a wide range of polar and non-polar compounds. | - Separation: Can separate a mixture of aminoglycosides with varying polarities. |
| Hydrophilic Interaction (HILIC) | Generic Silica or Amide-based HILIC | - Strong retention of very polar compounds without ion-pairing agents.- MS-friendly mobile phases. | - Retention: Strong retention of aminoglycosides, often eluting in order of increasing hydrophilicity. |
Experimental Protocols
Detailed experimental protocols for the representative columns are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Reversed-Phase Chromatography using Waters Acquity UPLC CSH C18
This method is based on a published study for the profiling of Istamycin congeners.[1][2]
-
Column: Waters Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 5 mM Pentafluoropropionic acid (PFPA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-40% B (linear gradient)
-
10-12 min: 40-95% B (linear gradient)
-
12-14 min: 95% B (hold)
-
14-14.1 min: 95-5% B (linear gradient)
-
14.1-18 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: Mass Spectrometry (MS)
Protocol 2: Mixed-Mode Chromatography using Amaze TR
This protocol is adapted from an application note for the separation of other aminoglycoside antibiotics and is expected to be suitable for this compound.
-
Column: Amaze TR, 3 µm, 4.6 x 150 mm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 50 mM Ammonium Formate, pH 3.0 in Water
-
Gradient:
-
0-5 min: 90% A
-
5-15 min: 90-50% A (linear gradient)
-
15-20 min: 50% A (hold)
-
20-20.1 min: 50-90% A (linear gradient)
-
20.1-25 min: 90% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection: Evaporative Light Scattering Detector (ELSD) or MS
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
This is a general starting protocol for the analysis of aminoglycosides on a HILIC column.
-
Column: Generic Silica or Amide-based HILIC column, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 95% A
-
2-12 min: 95-70% A (linear gradient)
-
12-15 min: 70% A (hold)
-
15-15.1 min: 70-95% A (linear gradient)
-
15.1-20 min: 95% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: MS
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for comparing chromatography columns and a conceptual representation of the separation principles.
Caption: Experimental workflow for comparing chromatography columns.
Caption: Principles of this compound separation by different chromatography modes.
Conclusion
The selection of an appropriate chromatography column is paramount for the successful analysis of this compound. For high-resolution separation of Istamycin congeners with established methodology, reversed-phase chromatography on a CSH C18 column with an ion-pairing agent is a strong choice.[1][2] Mixed-mode chromatography offers enhanced selectivity through multiple interaction mechanisms and can be advantageous for complex samples. HILIC provides a valuable alternative for retaining highly polar compounds like this compound, especially when MS compatibility and the avoidance of ion-pairing agents are priorities. The experimental protocols and comparative data presented in this guide serve as a foundation for researchers to select and optimize the most suitable chromatographic method for their specific analytical needs.
References
Safety Operating Guide
Navigating the Disposal of Istamycin A0: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Istamycin A0, an aminoglycoside antibiotic. Adherence to these protocols is vital to mitigate potential environmental contamination and the development of antibiotic resistance.
Core Safety and Handling Principles
This compound, like other aminoglycoside antibiotics, is a stable compound under normal laboratory conditions. However, its disposal requires careful consideration due to its biological activity. The primary goal of the disposal procedure is to inactivate the antibiotic's functional properties before it enters waste streams.
| Property Relevant to Disposal | Data/Information | Citation |
| Chemical Class | Aminoglycoside Antibiotic | [1] |
| Chemical Stability | Stable under standard ambient conditions (room temperature). | [2] |
| Primary Inactivation Mechanism | Covalent modification (e.g., acetylation, phosphorylation, or nucleotidylation) can inactivate the antibiotic. Acid hydrolysis can also break down the molecule. | [3][4] |
| Environmental Hazard | As an antibiotic, improper disposal can contribute to the development of antimicrobial resistance in the environment. | [5] |
| Human Health Hazard | Unused antibiotics pose a risk of accidental ingestion. | [5] |
Experimental Protocol: Inactivation of this compound via Acid Hydrolysis
This protocol details a method for the chemical inactivation of this compound in a laboratory setting prior to disposal. This procedure should be performed by trained personnel in a designated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound waste solution or solid
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
pH indicator strips or a calibrated pH meter
-
Appropriate glass beaker or flask
-
Stir plate and stir bar
-
Chemical fume hood
Procedure:
-
Preparation: If disposing of solid this compound, dissolve it in water to create a solution of a known concentration (e.g., 1-10 mg/mL).
-
Acidification: In a chemical fume hood, place the this compound solution in a suitable beaker or flask with a stir bar. While stirring, slowly and carefully add a strong acid (e.g., concentrated HCl or H₂SO₄) to the solution to achieve a final acid concentration of approximately 1-2 M. The addition of strong acid is exothermic and should be done with caution.
-
Hydrolysis (Inactivation): Gently heat the acidified solution to 50-60°C and maintain this temperature for a minimum of 24 hours with continuous stirring. This process facilitates the hydrolysis of the glycosidic bonds, breaking down the antibiotic into its inactive components.[3]
-
Cooling and Neutralization: Allow the solution to cool to room temperature. Slowly add a base, such as 1 M Sodium Hydroxide (NaOH) solution, while monitoring the pH. Continue adding the base until the pH of the solution is neutral (pH 6.8-7.2).
-
Disposal: Once neutralized, the inactivated solution can typically be disposed of as non-hazardous aqueous waste down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for final approval of your disposal method.
-
Alternative Disposal: If chemical inactivation is not feasible or desired, this compound waste should be collected in a clearly labeled, sealed, and appropriate waste container for disposal as hazardous chemical waste through a licensed waste disposal service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
General Recommendations for Antibiotic Waste
-
Segregation: Always segregate antibiotic waste from other laboratory waste streams.[6]
-
Biohazardous Waste: Materials contaminated with this compound and microorganisms (e.g., culture plates, pipette tips) should be treated as biohazardous waste and autoclaved before disposal.[7]
-
Unused Product: For unused, expired, or unwanted this compound in its original packaging, consider returning it to the manufacturer or a designated pharmaceutical take-back program if available.[5] If this is not an option, the product should be disposed of as hazardous chemical waste. Do not dispose of solid antibiotics in the regular trash.
By implementing these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, thereby contributing to a safer and healthier research environment. Always prioritize consulting your institution's specific safety and disposal guidelines.
References
- 1. Ceftazidime–Avibactam Resistance in Carbapenem-Resistant Klebsiella pneumoniae Bloodstream Infections: Risk Factors and Clinical Outcomes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. m.youtube.com [m.youtube.com]
Essential Safety and Operational Protocols for Handling Istamycin A0
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Istamycin A0 is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
Given that this compound is an aminoglycoside antibiotic, it should be handled as a potent compound. The following table summarizes the required and recommended PPE to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer layer immediately upon contamination or every two hours. |
| Body Protection | Lab Coat | A dedicated, disposable, solid-front lab coat or gown with tight-fitting cuffs is required to prevent skin contact.[1][2] |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and aerosols.[1][2] |
| Face Protection | Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashes, such as during bulk handling or solution preparation.[1] |
| Respiratory Protection | N95/FFP2 Respirator | An N95 or FFP2 respirator is recommended when handling the powdered form of this compound to prevent inhalation of fine particles. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are required to protect against spills and falling objects.[1] |
Operational Procedures for Safe Handling
Adherence to a strict, step-by-step operational plan is critical for minimizing risk when working with this compound.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound, especially in its powdered form, must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Decontamination: Before starting any work, ensure that the designated area and all equipment are clean and decontaminated. Prepare a fresh solution of a suitable deactivating agent (e.g., 10% sodium hypochlorite) for immediate use in case of a spill.
-
Weighing: When weighing the powdered compound, use a balance within a ventilated enclosure to prevent dissemination of the powder.
Handling and Solution Preparation
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order: inner gloves, lab coat, outer gloves, respirator, and finally, safety goggles and face shield.
-
Aliquotting: If possible, use pre-aliquotted amounts of this compound to avoid repeated handling of the bulk powder.
-
Dissolving: When preparing solutions, add the solvent to the powder slowly and carefully to avoid splashing. Cap and vortex the container to ensure complete dissolution.
Post-Handling Procedures
-
Decontamination: After handling, decontaminate all surfaces and equipment with the prepared deactivating solution.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The lab coat and other disposable PPE should also be disposed of in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3][4]
Emergency and Disposal Plans
A clear plan for emergencies and waste disposal is a critical component of safe laboratory practice.
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or if there is a risk of significant airborne exposure.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Decontaminate: For small spills, and only if trained to do so, cover the spill with an absorbent material and then apply a deactivating solution. Allow sufficient contact time before cleaning up the residue with appropriate tools and disposing of all materials as hazardous waste.
-
Report: Report all spills to the laboratory supervisor and the institutional safety office.
Waste Disposal
-
Solid Waste: All solid waste, including contaminated gloves, lab coats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a designated, sealed hazardous waste container. Do not pour any waste containing this compound down the drain.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
